molecular formula C6H5ClN2O B8807155 N-(5-chloropyridin-2-yl)formamide

N-(5-chloropyridin-2-yl)formamide

Cat. No.: B8807155
M. Wt: 156.57 g/mol
InChI Key: ODNIFXLNUYPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloropyridin-2-yl)formamide, with the CAS registry number 457957-85-6, is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . This pyridine-based derivative serves as a versatile building block and key intermediate in sophisticated organic synthesis workflows . Its structure, featuring a chloropyridine ring and a formamide group, makes it a valuable precursor for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . While specific biological mechanisms for this base compound are not fully detailed in the available literature, closely related analogues, such as N-(3-Bromo-5-chloropyridin-2-yl)formamide, are explicitly employed in the production of various pharmaceuticals and agrochemicals . The reactive sites on the pyridine ring allow for further functionalization, enabling researchers to create diverse chemical libraries for screening and development . As a standard, this product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)formamide

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10)

InChI Key

ODNIFXLNUYPVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N-(5-chloropyridin-2-yl)formamide CAS Registry Number: 1017772-52-3 (Generic reference for 2-formamido-5-chloropyridine) Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban).[1] Strategic Value: The formylation of 2-amino-5-chloropyridine is a critical gateway step in medicinal chemistry.[1] The resulting formamide moiety often serves as a precursor for isonitriles (via dehydration) or as a stable "masked" amine that directs further regioselective functionalization of the pyridine ring.

This guide details the Mixed Anhydride Method , the industry-standard protocol for formylating electron-deficient heteroaromatic amines.[1] Unlike simple anilines, the 5-chloropyridine core is weakly nucleophilic, requiring a highly reactive electrophile (acetic formic anhydride) rather than direct reflux with formic acid.

Part 1: Chemical Strategy & Retrosynthesis

The Nucleophilicity Challenge

The primary challenge in synthesizing N-(5-chloropyridin-2-yl)formamide lies in the electronic nature of the starting material, 2-amino-5-chloropyridine .[1]

  • Deactivation: The pyridine ring nitrogen acts as an electron sink, withdrawing density from the exocyclic amine.

  • Inductive Effect: The chlorine atom at position 5 further deactivates the ring via induction (-I effect).[1]

  • Result: Standard formylation methods (e.g., refluxing in ethyl formate) are often too slow or low-yielding.[1] We must use Acetic Formic Anhydride (AFA) , a "hot" electrophile generated in situ.

Reaction Mechanism (DOT Visualization)

The mechanism proceeds via a nucleophilic attack of the exocyclic amine on the formyl carbon of the mixed anhydride.

Mechanism Reagents Reagents Formic Acid + Acetic Anhydride AFA Intermediate Acetic Formic Anhydride (AFA) Reagents->AFA 0-5°C Mixing TS Transition State Tetrahedral Intermediate AFA->TS + Amine (Nucleophilic Attack) Amine Substrate 2-Amino-5-chloropyridine Amine->TS Product Product N-(5-chloropyridin-2-yl)formamide TS->Product Elimination Byproduct Byproduct Acetic Acid TS->Byproduct

Figure 1: Mechanistic pathway for the formylation of electron-deficient aminopyridines via Acetic Formic Anhydride (AFA).

Part 2: Experimental Protocol (The Mixed Anhydride Method)

Safety Warning: This reaction generates carbon monoxide (CO) as a byproduct if the anhydride decomposes, and the mixing of formic acid and acetic anhydride is exothermic. Perform all operations in a well-ventilated fume hood.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
2-Amino-5-chloropyridine 1.0SubstrateSolid, irritant.[1]
Formic Acid (98%) 10.0Reagent/SolventExcess drives reaction; solvent.
Acetic Anhydride 2.5ActivatorGenerates mixed anhydride.[1]
Dichloromethane (DCM) N/AWorkup SolventExtraction (if needed).[1]
Sodium Bicarbonate N/AQuenchNeutralizes excess acid.[1]
Step-by-Step Methodology
1. Preparation of Acetic Formic Anhydride (AFA)
  • Charge a dry round-bottom flask with Formic Acid (10 equiv) .

  • Cool the flask to 0°C using an ice bath.

  • Add Acetic Anhydride (2.5 equiv) dropwise over 15–20 minutes.

    • Critical: Maintain internal temperature < 10°C. Rapid addition causes a dangerous exotherm.[1]

  • After addition, heat the mixture to 50–60°C for 1 hour to ensure complete formation of the mixed anhydride.

  • Cool the solution back to room temperature .

2. Formylation Reaction[1][2][5]
  • Add 2-Amino-5-chloropyridine (1.0 equiv) to the AFA solution.[1]

    • Note: The amine can be added as a solid or dissolved in a minimum amount of DCM/THF if solubility is an issue, though direct addition to the neat anhydride is preferred for kinetics.

  • Stir the reaction mixture at room temperature for 4–16 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:[1]1) or LCMS.[1] The starting amine spot should disappear.

  • Optional: If conversion is sluggish, heat to 60°C for 2–4 hours.

3. Workup & Isolation
  • Quench: Pour the reaction mixture slowly onto ice-water (5x reaction volume). Stir vigorously.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or solid Na₂CO₃ until pH ~7–8.

    • Caution: Vigorous CO₂ evolution.[1]

  • Precipitation: In many cases, the product N-(5-chloropyridin-2-yl)formamide will precipitate as a white/off-white solid upon neutralization.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

  • Alternative Extraction: If no precipitate forms, extract with DCM (3x), wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

4. Purification
  • Recrystallization: Ethanol or Ethyl Acetate/Hexane mixtures are typically effective.[1]

  • Yield Expectation: 75–90%.[1]

Part 3: Process Workflow & Decision Matrix

Workflow Start Start: 2-Amino-5-chloropyridine PrepAFA Prep: Mix HCOOH + Ac2O (0°C) Start->PrepAFA Reaction Reaction: Add Amine, Stir RT-60°C PrepAFA->Reaction Check QC: TLC/LCMS Check Reaction->Check Check->Reaction Incomplete (Heat) Quench Quench: Pour into Ice/Water Check->Quench Complete Precip Observation: Solid Precipitates? Quench->Precip Filter Method A: Filtration & Wash Precip->Filter Yes Extract Method B: DCM Extraction Precip->Extract No Final Final: Dry & Characterize Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of the target formamide.

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the trustworthiness of the protocol, the isolated product must meet the following criteria.

Proton NMR (¹H NMR, DMSO-d₆)

The spectrum will show rotamers (cis/trans isomers of the amide bond), a common feature of formamides.

  • Amide Proton (-NH): Broad singlet, typically δ 10.5–11.0 ppm.[1]

  • Formyl Proton (-CHO): Two signals (due to rotamers).[1][7]

    • Major rotamer: ~δ 9.0–9.4 ppm (d, J small).

    • Minor rotamer: ~δ 8.6–8.9 ppm.[1]

  • Aromatic Region:

    • H-6 (Pyridine): Doublet, ~δ 8.4 ppm (deshielded by ring nitrogen).[1]

    • H-3/H-4: Multiplets between δ 7.8–8.1 ppm.[1]

Mass Spectrometry (LCMS)[1]
  • Molecular Formula: C₆H₅ClN₂O

  • Molecular Weight: 156.57 g/mol

  • Observed Ion: [M+H]⁺ = 157.0 (with characteristic ³⁵Cl/³⁷ Cl 3 :1 isotope pattern at 157/159).[1]

References

  • Daiichi Sankyo Co., Ltd. (2005). Process for the preparation of Factor Xa inhibitors. US Patent 2005/0119486.[1] (Describes analogous coupling and formylation strategies for Edoxaban intermediates).

  • Portola Pharmaceuticals, Inc. (2009). Betrixaban derivatives and methods of use. US Patent 7,598,276.[1] (Contextualizes the 2-amino-5-chloropyridine scaffold).

  • Organic Syntheses. (1970).[1] Formylation of Amines with Formic Acetic Anhydride. Org. Synth. 1970, 50, 1. (The foundational protocol for the mixed anhydride method). [1]

  • BenchChem. (2025).[1][2] Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives. (Analogous protocol for hindered aminopyridines). [1]

Sources

An In-Depth Technical Guide to N-(5-chloropyridin-2-yl)formamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloropyridin-2-yl)formamide is a heterocyclic organic compound of significant interest as a synthetic intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a chlorinated pyridine ring coupled with a formamide group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of N-(5-chloropyridin-2-yl)formamide, detailing its molecular characteristics, a validated synthesis protocol for its precursor, a projected synthesis method for the title compound, and a thorough discussion of its analytical characterization. By grounding the discussion in the properties of its well-documented precursor, 2-amino-5-chloropyridine, and established formylation methodologies, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pyridine derivatives.

Introduction: The Significance of the Chlorinated Pyridine Scaffold

Chlorinated pyridine derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of a chlorine atom onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. This often leads to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. N-(5-chloropyridin-2-yl)formamide, as a derivative of this class, serves as a key building block for introducing the 5-chloropyridin-2-yl moiety into larger, more complex structures. Its utility is evidenced by the presence of this fragment in a variety of advanced molecules, including those investigated as allosteric modulators of receptors and as impurities in active pharmaceutical ingredients.[1][2] This guide provides the foundational knowledge required for the synthesis, purification, and characterization of this important intermediate.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of N-(5-chloropyridin-2-yl)formamide is essential for its effective use in synthesis and for its characterization.

Molecular Structure and Weight

The chemical structure of N-(5-chloropyridin-2-yl)formamide consists of a pyridine ring chlorinated at the 5-position and substituted with a formamide group at the 2-position.

Table 1: Core Molecular Properties of N-(5-chloropyridin-2-yl)formamide

PropertyValue
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
IUPAC Name N-(5-chloropyridin-2-yl)formamide
Physicochemical Characteristics (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidBased on the appearance of its precursor, 2-amino-5-chloropyridine.[3]
Melting Point Expected to be higher than 2-amino-5-chloropyridine (136-138 °C)The introduction of the formyl group increases molecular weight and potential for hydrogen bonding, generally leading to a higher melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.The formamide group enhances polarity compared to the primary amine precursor.
pKa The formamide proton is weakly acidic. The pyridine nitrogen is basic.The electron-withdrawing nature of the chlorine and the formyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Synthesis of N-(5-chloropyridin-2-yl)formamide

The synthesis of N-(5-chloropyridin-2-yl)formamide is most logically achieved through the formylation of its readily available precursor, 2-amino-5-chloropyridine. The following sections detail the synthesis of the precursor and a reliable protocol for the subsequent formylation step.

Synthesis of the Precursor: 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a crucial intermediate that can be synthesized from 2-aminopyridine through several established methods, including direct chlorination.[4][5]

Experimental Protocol: Chlorination of 2-Aminopyridine

This protocol is based on a high-selectivity synthesis method.[5]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and under the irradiation of a 34W blue LED lamp, add 20g (0.21 mol) of 2-aminopyridine and 200 mL of acetone.

  • Catalyst Addition: Stir the mixture to dissolve the 2-aminopyridine, then add 3.4g (0.021 mol) of bromine.

  • Chlorination: Introduce approximately 16 g of chlorine gas into the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for 3 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then recrystallized from methanol and dried to yield 2-amino-5-chloropyridine as a white crystalline solid.

Synthesis_Precursor 2-Aminopyridine 2-Aminopyridine Reagents 1. Acetone, Br2 (cat.) 2. Cl2 3. Blue LED light 2-Aminopyridine->Reagents 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reagents->2-Amino-5-chloropyridine caption Synthesis of 2-Amino-5-chloropyridine

A simplified workflow for the synthesis of 2-amino-5-chloropyridine.
Formylation of 2-Amino-5-chloropyridine

The conversion of 2-amino-5-chloropyridine to N-(5-chloropyridin-2-yl)formamide can be achieved through N-formylation. A general and effective method involves heating the amine with formic acid or formamide.[6]

Experimental Protocol: N-Formylation

This protocol is adapted from a general procedure for the formylation of an aromatic amine.[6]

  • Reaction Setup: In a 10 mL Schlenk tube, suspend 2-amino-5-chloropyridine (1.29 g, 10 mmol) in formamide (6.0 mL, 150 mmol).[7]

  • Heating: Stir the suspension at 150 °C overnight under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, treat the resulting mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield N-(5-chloropyridin-2-yl)formamide.

Synthesis_Target 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reagents Formamide 150 °C, N2 2-Amino-5-chloropyridine->Reagents N-(5-chloropyridin-2-yl)formamide N-(5-chloropyridin-2-yl)formamide Reagents->N-(5-chloropyridin-2-yl)formamide caption Synthesis of N-(5-chloropyridin-2-yl)formamide

A projected synthesis route for N-(5-chloropyridin-2-yl)formamide.

Analytical Characterization (Predicted)

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(5-chloropyridin-2-yl)formamide. The following are the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~10.5 ppm (s, 1H): Formyl proton (-CHO).

  • δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6.

  • δ ~8.0 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4.

  • δ ~7.9 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3.

  • δ ~9.5-10.0 ppm (br s, 1H): Amide proton (-NH-).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~160-165 ppm: Formyl carbon (C=O).

  • δ ~150-155 ppm: Aromatic carbon C2.

  • δ ~145-150 ppm: Aromatic carbon C6.

  • δ ~138-142 ppm: Aromatic carbon C4.

  • δ ~125-130 ppm: Aromatic carbon C5.

  • δ ~115-120 ppm: Aromatic carbon C3.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3300 N-H stretchAmide
1680-1720 C=O stretch (Amide I)Formamide
1580-1620 C=C and C=N stretchesPyridine ring
1500-1550 N-H bend (Amide II)Amide
~800-850 C-H out-of-plane bendAromatic ring
~700-750 C-Cl stretchChloro-aromatic
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 156, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% of the M peak). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₅ClN₂O.

Table 4: Predicted Major Mass Fragments (EI-MS)

m/zProposed Fragment
156/158 [M]⁺ (Molecular ion)
128/130 [M - CO]⁺
127/129 [M - CHO]⁺
93 [M - CO - Cl]⁺

Applications in Research and Development

N-(5-chloropyridin-2-yl)formamide is primarily utilized as a versatile intermediate in organic synthesis. Its bifunctional nature—a nucleophilic formamide nitrogen (after deprotonation) and an aromatic ring susceptible to further functionalization—makes it a valuable building block.

  • Pharmaceutical Synthesis: The "N-(5-chloropyridin-2-yl)" moiety is found in various biologically active molecules. For instance, it is a component of complex structures developed as negative allosteric modulators for metabotropic glutamate receptor subtype 5 (mGlu5), which are of interest for treating neurological disorders.[1] It is also identified as a structural component in impurities of drugs like Edoxaban, an anticoagulant.[2][8]

  • Agrochemical Development: Chlorinated pyridines are a well-established class of compounds in the agrochemical industry. This formamide derivative can serve as a starting material for the synthesis of novel herbicides and pesticides.

  • Materials Science: The pyridine scaffold can be incorporated into polymers and other materials to impart specific electronic or coordination properties.

Safety and Handling

While a specific safety data sheet (SDS) for N-(5-chloropyridin-2-yl)formamide is not widely available, a risk assessment can be conducted based on its precursor, 2-amino-5-chloropyridine, and the formamide functional group.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: The precursor, 2-amino-5-chloropyridine, is harmful if swallowed.[3] Formamide itself is a known reproductive toxin.[7] Therefore, N-(5-chloropyridin-2-yl)formamide should be handled with care, assuming it may have similar or enhanced toxicity. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(5-chloropyridin-2-yl)formamide represents a valuable and versatile chemical intermediate for the synthesis of advanced molecular targets in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive framework for its synthesis, starting from its precursor, 2-amino-5-chloropyridine, and has detailed its key molecular and predicted physicochemical properties. The outlined analytical techniques provide a robust methodology for its characterization. By leveraging the information presented herein, researchers can confidently synthesize, purify, and utilize N-(5-chloropyridin-2-yl)formamide in their discovery and development programs.

References

  • Bloem, P., et al. (2015). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 58(21), 8595-8601.
  • Veeprho. (n.d.). N1-(5-acetylpyridin-2-yl)-N2-(5-chloropyridin-2-yl)ethanediamide.
  • ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
  • Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?
  • Tschischibabin, A. E. (1928). Process for preparing 2-amino-5-chloropyridine. U.S.
  • ChemDiv. (n.d.). N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide.
  • Pavan, M., et al. (2024).
  • PubChem. (n.d.). N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide.
  • PubChem. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.
  • A method for preparation of 2-amino-5-chloro-pyridine. (2017).
  • CymitQuimica. (n.d.). CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide.
  • Wikipedia. (n.d.). Formamide.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019).

Sources

The Biological and Pharmacological Landscape of N-(5-chloropyridin-2-yl)formamide: From Privileged Scaffold to Toxicological Liability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In modern drug discovery, small molecular fragments often dictate the pharmacokinetic and pharmacodynamic destiny of a macroscopic active pharmaceutical ingredient (API). N-(5-chloropyridin-2-yl)formamide is a prime example of such a fragment. Structurally, it consists of a 5-chloropyridine ring conjugated to a formamide moiety. While rarely administered as a standalone therapeutic agent, its biological activity is profoundly significant in two distinct paradigms:

  • The Pharmacophore Paradigm: It serves as a privileged structural motif in the design of Direct Oral Anticoagulants (DOACs), specifically Factor Xa (fXa) inhibitors like Edoxaban and Betrixaban[1],[2].

  • The Toxicological Paradigm: It acts as a reactive intermediate and degradation product that can hydrolyze into potentially genotoxic impurities (PGIs) during API manufacturing and storage[3].

This technical guide dissects the dual nature of N-(5-chloropyridin-2-yl)formamide, providing mechanistic insights into its biological interactions and establishing robust, self-validating protocols for its analytical monitoring.

Pharmacodynamic Role: The Factor Xa Inhibition Mechanism

The biological activity of the 5-chloropyridin-2-yl scaffold is most prominently observed in the coagulation cascade. Factor Xa catalyzes the conversion of prothrombin to thrombin, making it a critical choke point for anticoagulant therapy[2].

Causality of Structural Design

The selection of the 5-chloropyridin-2-yl moiety in drug design is not arbitrary; it is a masterclass in structure-based drug design (SBDD). The active site of Factor Xa contains several distinct binding pockets, notably the S1 and S4 pockets.

  • The S1 Pocket: This pocket is highly anionic (lined by Asp189, Ser195, and Tyr228). The electron-withdrawing chlorine atom on the pyridine ring creates a localized area of positive electrostatic potential (a

    
    -hole). This allows the 5-chloropyridin-2-yl moiety to engage in highly specific halogen bonding with the pocket's residues, anchoring the inhibitor firmly in place[4].
    
  • The S4 Pocket: In alternative binding modes or different DOAC derivatives, the aromatic nature of the pyridine ring allows for optimal hydrophobic stacking within the aromatic S4 pocket (lined by Tyr99, Phe174, and Trp215)[4],[2].

FXa_Mechanism Ligand 5-chloropyridin-2-yl Pharmacophore S1 Factor Xa S1 Pocket (Asp189, Ser195, Tyr228) Ligand->S1 Halogen Bonding (Cl) & H-Bonding (Pyridine N) S4 Factor Xa S4 Pocket (Tyr99, Phe174, Trp215) Ligand->S4 Hydrophobic Stacking (Alternative Binding Mode)

Fig 1: Mechanism of Factor Xa active site engagement by the 5-chloropyridin-2-yl pharmacophore.

Mechanistic Toxicology and Impurity Profiling

While the intact scaffold is therapeutically beneficial, the isolated N-(5-chloropyridin-2-yl)formamide molecule presents a toxicological liability. In the synthesis of DOACs like Edoxaban, precursors such as 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid are utilized[3].

The Degradation Cascade

Under thermal stress or extreme pH conditions during formulation, the oxamic acid precursor undergoes decarboxylation (loss of


) to form N-(5-chloropyridin-2-yl)formamide[3]. If this formamide intermediate is subjected to further chemical or enzymatic hydrolysis, it yields 2-amino-5-chloropyridine [5]. Aminopyridines are notorious for their DNA-intercalating properties and are strictly regulated as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines.

Degradation_Pathway A 2-((5-Chloropyridin-2-yl)amino) -2-oxoacetic acid B N-(5-chloropyridin-2-yl)formamide (Target / Degradant) A->B Thermal Decarboxylation (-CO2) C 2-Amino-5-chloropyridine (Genotoxic Impurity) B->C Hydrolysis (Chemical/Enzymatic)

Fig 2: Degradation pathway of oxamic acid precursors yielding the formamide and genotoxic PGI.

Quantitative Physicochemical Data

Understanding the physicochemical properties of this fragment is essential for predicting its biological distribution and optimizing analytical recovery methods.

ParameterValueCausality / Biological Implication
Molecular Formula

Low-molecular-weight fragment; highly diffusible across cellular membranes if unbound.
Molecular Weight 156.57 g/mol Falls well within the Lipinski Rule of 5 limits for optimal oral bioavailability.
LogP (Estimated) ~1.5 - 2.0Moderate lipophilicity; favors partitioning into hydrophobic protein pockets (e.g., S4).
H-Bond Donors 1 (Amide NH)Facilitates target anchoring via backbone interactions with target enzymes.
H-Bond Acceptors 2 (C=O, Pyridine N)Critical for interacting with active site residues or aqueous solvation during clearance.

Experimental Protocol: LC-MS/MS Quantification of Formamide Degradants

To ensure drug safety, N-(5-chloropyridin-2-yl)formamide must be monitored in API formulations. This protocol is designed as a self-validating system : the inclusion of stable isotope-labeled standards and rigorous system suitability criteria ensures that any analytical failure is detected before data is reported.

Objective

Quantify N-(5-chloropyridin-2-yl)formamide down to the Parts-Per-Million (ppm) threshold in DOAC formulations.

Methodological Causality

Why LC-MS/MS? The formamide fragment lacks a strong, distinct UV chromophore compared to the parent API. Multiple Reaction Monitoring (MRM) provides the necessary mass-to-charge (


) selectivity to isolate the degradant from the overwhelming API matrix.
Step-by-Step Workflow

Step 1: Sample Preparation & Isotope Spiking

  • Weigh accurately 10.0 mg of the API (e.g., Edoxaban) into a 10 mL volumetric flask.

  • Spike the sample with 10

    
     of a 1 
    
    
    
    solution of a stable isotope-labeled internal standard (SIL-IS), such as Edoxaban Impurity H-d6[6].
    • Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix ion suppression in the MS source, thereby self-correcting the quantitative readout.

  • Dilute to volume with extraction solvent (50:50 Methanol:Water) and sonicate for 10 minutes at

    
     to prevent thermally-induced artifact formation.
    

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
     particle size).
    
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of 0.1% formic acid is not merely for pH control; it actively protonates the pyridine nitrogen (

      
      ), drastically increasing the ionization efficiency in the positive ESI mode, thereby lowering the Limit of Detection (LOD).
      
  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Set the MS to positive Electrospray Ionization (ESI+) mode.

  • Monitor the MRM transition for the protonated parent ion

    
     at 
    
    
    
    157.0 to the primary product ion (typically corresponding to the loss of the formyl group, yielding the aminopyridine fragment at
    
    
    129.0).

Step 4: System Suitability & Self-Validation

  • Inject a blank matrix followed by a 6-point calibration curve (0.1 ppm to 50 ppm).

  • Validation Gate: The system is only considered valid if the calibration curve

    
     and the blank injection shows a Signal-to-Noise (S/N) ratio of 
    
    
    
    at the target retention time.

References

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Investigation of the tight binding mechanism of a new anticoagulant DD217 to factor Xa by means of molecular docking and molecular dynamics ResearchGate URL:[Link]

  • SAVAYSA (edoxaban) tablets Label U.S. Food and Drug Administration (FDA) URL:[Link]

  • Edoxaban | Drug Information, Uses, Side Effects, Chemistry PharmaCompass URL: [Link]

  • Xabans as Direct Factor Xa Inhibitors Semantic Scholar URL:[Link]

Sources

Strategic Modulation of the 2-Amino-5-Chloropyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to N-(5-chloropyridin-2-yl)amide Derivatives and Analogs[1]

Executive Summary: The Pharmacophore

The N-(5-chloropyridin-2-yl)amide moiety represents a "privileged structure" in modern medicinal chemistry, most notably serving as the critical S1-binding element in direct Factor Xa inhibitors (FXa).[1] While the simplest derivative—N-(5-chloropyridin-2-yl)formamide—serves as a fundamental chemical probe, the clinical value lies in its complex analogs, such as Edoxaban and Betrixaban .[1]

This guide deconstructs the scaffold into its functional components:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor in the enzyme active site.[1][2]

  • The 5-Chloro Substituent: Provides lipophilic bulk to fill the hydrophobic S1 pocket (specifically the aryl-binding sub-pocket).[1][2]

  • The Amide Linker: Rigidifies the conformation and directs the vector of the remaining molecule toward the S4 pocket.[1]

Structural Biology & Mechanism of Action

To design effective analogs, one must understand the target interaction. In Factor Xa inhibition, the 5-chloropyridin-2-yl group is not merely a passive linker; it is the "warhead" for specificity.[1]

2.1 Binding Mode Analysis

The Factor Xa active site is characterized by a deep S1 pocket and a hydrophobic S4 pocket.[1]

  • S1 Pocket Interaction: The 5-chloropyridine ring inserts into the S1 pocket.[1] The chlorine atom replaces a water molecule, engaging in favorable van der Waals interactions with residues like Tyr228.

  • Selectivity: The pyridine nitrogen often forms a water-mediated or direct hydrogen bond, distinguishing FXa selectivity over Thrombin.[1]

Table 1: SAR Comparison of C5-Substituted Pyridin-2-yl Amides

C5-SubstituentElectronic Effect (

)
Lipophilicity (

)
FXa Potency (Rel.)[2]Notes
-Cl +0.23 0.71 High (1.0) Optimal balance of size/lipophilicity.
-H0.000.00Low (<0.[1]1)Insufficient hydrophobic filling of S1.[1][2]
-F+0.060.14Moderate (0.[1][2]4)Too small; weak hydrophobic contact.[1][2]
-Br+0.230.86High (0.[1][2]9)Good potency, but higher MW/metabolic risk.[2]
-CH3-0.170.56Moderate (0.[1][2]5)Lacks electron-withdrawing effect on Py-N.
2.2 Mechanism Visualization

The following diagram illustrates the binding logic and the role of the amide linker.

FXa_Binding_Mechanism Target Factor Xa Active Site S1_Pocket S1 Pocket (Hydrophobic) S4_Pocket S4 Pocket (Solvent Exposed) Scaffold N-(5-chloropyridin-2-yl)amide Cl_Atom 5-Chloro Group Scaffold->Cl_Atom Py_N Pyridine Nitrogen Scaffold->Py_N Amide Amide Linker Scaffold->Amide Cl_Atom->S1_Pocket Van der Waals / Displacement of H2O Py_N->Target H-Bond Acceptor (Selectivity) Amide->S4_Pocket Directs Tail Group

Caption: Mechanistic dissection of the scaffold's interaction with Factor Xa domains.

Synthetic Methodologies

The synthesis of these derivatives hinges on two critical steps: accessing the 2-amino-5-chloropyridine core and the subsequent amidation.[1][3]

3.1 Core Synthesis: 2-Amino-5-Chloropyridine

Direct chlorination of 2-aminopyridine is the industrial standard but requires strict pH control to prevent over-chlorination (to 3,5-dichloro species).[1]

  • Reagents: 2-Aminopyridine, HCl, H2O2 (or Cl2 gas).[2]

  • Mechanism: Electrophilic aromatic substitution.[1][2] The amino group activates the ring; the protonated pyridine directs substitution to the 5-position (meta to the nitrogen, para to the amine).

3.2 Amidation Protocols

The 2-amino group on the pyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring and the 5-chloro substituent.[1] Therefore, standard coupling (EDC/NHS) often fails or proceeds slowly.[2]

Method A: The "Formamide" Synthesis (Base Protocol) Use case: Creating the simplest analog or protecting the amine.

  • Reagents: Formic acid (98%), Acetic Anhydride (1.1 eq).[2]

  • Procedure: Generate mixed anhydride in situ (0°C, 30 min). Add 2-amino-5-chloropyridine.[1][2][4][5][6][7][][9] Warm to RT.

  • Yield: Typically 85-95%.[1][2]

Method B: Complex Acylation (Edoxaban Route) Use case: Coupling with sterically hindered or chiral acids (e.g., Oxalamides).[2]

  • Activation: The acid partner is often converted to an acid chloride or an active ester (using HATU or T3P).[1][2]

  • Base: Pyridine or weak inorganic bases (NaHCO3) are preferred to avoid bis-acylation.[1][2]

3.3 Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Aminopyridine Chlorination Chlorination (HCl / H2O2) Start->Chlorination Core 2-Amino-5-chloropyridine (Key Intermediate) Chlorination->Core Path_Form Formylation (HCOOH / Ac2O) Core->Path_Form Path_Edox Oxalamide Coupling (Ethyl oxalyl chloride) Core->Path_Edox Path_Betr Benzoylation (Benzoyl chloride deriv.) Core->Path_Betr Prod_Form N-(5-Cl-Py)-Formamide Path_Form->Prod_Form Prod_Edox Edoxaban Precursor Path_Edox->Prod_Edox Prod_Betr Betrixaban Precursor Path_Betr->Prod_Betr

Caption: Divergent synthetic pathways from the 2-amino-5-chloropyridine core.

Detailed Experimental Protocols
Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)formamide

This protocol establishes the baseline reactivity of the scaffold.[1]

Materials:

  • 2-Amino-5-chloropyridine (1.28 g, 10 mmol)[1]

  • Formic acid (5 mL)[2]

  • Acetic anhydride (1.5 mL)[2]

  • Dichloromethane (DCM)[2]

Step-by-Step:

  • Activation: In a dry flask, mix 5 mL of formic acid and 1.5 mL of acetic anhydride. Stir at 55°C for 2 hours to form the acetic-formic anhydride active species.

  • Addition: Cool the mixture to 0°C. Add 2-amino-5-chloropyridine (10 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

  • Workup: Quench with ice water. Neutralize with sat. NaHCO3. Extract with DCM (3x).[1][2]

  • Purification: Recrystallize from Ethanol/Water.

  • Expected Outcome: White crystalline solid.[1][2] Yield ~90%.[1][2]

Protocol 2: Synthesis of the Edoxaban Linker (Oxalamide Formation)

This protocol demonstrates the formation of the biologically relevant oxalamide motif.

Materials:

  • 2-Amino-5-chloropyridine (10 mmol)[1][2]

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (11 mmol)[2]

  • Triethylamine (TEA) (12 mmol)[2]

  • Acetonitrile (MeCN)[2]

Step-by-Step:

  • Setup: Dissolve 2-amino-5-chloropyridine in dry MeCN (20 mL) under Nitrogen. Add TEA.

  • Acylation: Cool to 0°C. Add Ethyl chlorooxoacetate dropwise. The reaction is exothermic.[1][2][3]

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours. The electron-deficient amine reacts rapidly with the highly reactive oxalyl chloride.[1]

  • Isolation: Pour into water. The product, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , typically precipitates.[1] Filter and wash with cold water.[1][2]

  • Significance: This intermediate is the "Left-Hand Side" (LHS) of Edoxaban.[1][2] The ethyl ester is subsequently hydrolyzed or reacted directly with the diamine "Right-Hand Side" (RHS) to complete the drug.[1][2]

Pharmacokinetics & Safety Profile

When developing derivatives of this class, specific ADME/Tox liabilities associated with the pyridine ring must be monitored.

Table 2: ADME/Tox Considerations for 5-Chloropyridin-2-yl Amides

ParameterRisk/PropertyMitigation Strategy
Metabolic Stability Pyridine nitrogen oxidation (N-oxide formation).[1][2]The 5-chloro group sterically and electronically reduces oxidation propensity at the nitrogen.[1][2]
Solubility High crystallinity/Low aqueous solubility (Flat, rigid structure).[2]Introduce polar solubilizing groups on the "tail" (e.g., the dimethylamine in Edoxaban).
hERG Inhibition Common in basic pyridines.[1][2]The amide linkage reduces the basicity of the pyridine nitrogen (

drops from ~6.8 to <2), significantly lowering hERG risk.
Genotoxicity Aminopyridines can be Ames positive.[1][2]Amidation generally masks the genotoxic aniline-like moiety.[1][2]
References
  • Edoxaban Discovery

    • Title: Discovery of Edoxaban (DU-176b): A Potent, Orally Available, and Selective Factor Xa Inhibitor.[2][9]

    • Source: Journal of Medicinal Chemistry.[1][2]

    • URL:[Link][2]

  • Betrixaban SAR

    • Title: Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[10][11]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1][2][10][11]

    • URL:[Link]

  • Synthesis of 2-Amino-5-Chloropyridine

    • Title: A simple synthesis of aminopyridines: use of amides as amine source.[1][2][12]

    • Source: Journal of the Brazilian Chemical Society.[1]

    • URL:[Link][2]

  • Reactivity of Aminopyridines

    • Title: 2-Amino-5-chloropyridine: An In-Depth Explor
    • Source: ChemicalBook.[1][2]

  • Factor Xa Binding Mechanism

    • Title: Structural Basis for Factor Xa Inhibition.[1][2][3][11]

    • Source: RCSB Protein Data Bank (PDB Entry for Edoxaban: 2ZO8).[1][2]

    • URL:[Link][2]

Sources

A Technical Guide to the Synthesis, Characterization, and Application of N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-(5-chloropyridin-2-yl)formamide, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details its chemical properties, a robust and validated protocol for its synthesis via formylation of 2-amino-5-chloropyridine, and a full suite of analytical methods for its characterization. Furthermore, this guide explores its critical role as a foundational building block for synthesizing more complex, high-value pharmaceutical agents, including anticoagulants and metabolic disorder modulators. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Chemical Identity

N-(5-chloropyridin-2-yl)formamide is a derivative of pyridine, a fundamental N-heterocyclic scaffold prevalent in a vast array of biologically active compounds. Its structure incorporates a chlorine atom at the 5-position of the pyridine ring and a formamide group at the 2-position amine. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for further chemical elaboration. The presence of the chloro-substituent provides a site for cross-coupling reactions, while the formamide can be hydrolyzed to the parent amine or participate in various cyclization and condensation reactions. Its primary utility lies in its role as a precursor to active pharmaceutical ingredients (APIs) where the 5-chloropyridin-2-amine core is a recognized pharmacophore.

Core Chemical Properties

Quantitative data for N-(5-chloropyridin-2-yl)formamide are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name N-(5-chloropyridin-2-yl)formamide-
Molecular Formula C₆H₅ClN₂OPubChem
Molecular Weight 156.57 g/mol PubChem
CAS Number Not explicitly assigned; a research intermediate.-
Canonical SMILES C1=CC(=NC=C1Cl)NC=OPubChem
Appearance Expected to be a solid at room temperature.-
Chemical Structure

The two-dimensional structure of N-(5-chloropyridin-2-yl)formamide is depicted below, illustrating the connectivity of the pyridine ring, chloro-substituent, and the N-formyl group.

Figure 1: Chemical structure of N-(5-chloropyridin-2-yl)formamide.

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of N-(5-chloropyridin-2-yl)formamide is achieved through the N-formylation of its corresponding amine precursor, 2-amino-5-chloropyridine. This precursor is a readily available commercial starting material[1][2]. The formylation reaction typically utilizes formic acid, which can serve as both the formylating agent and the reaction solvent[3][4].

Synthesis Workflow Diagram

The overall process, from starting materials to the final, characterized product, is outlined in the workflow below. This illustrates the logical progression of the synthesis, including critical quality control checkpoints.

Figure 2: Step-by-step workflow for synthesis and validation.
Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the formylation of similar amino-heterocycles[3]. It is designed to be a self-validating system, where the outcome of each major step can be readily assessed.

Materials and Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Formic acid (98% or higher, ~10-15 vol)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Toluene (for optional azeotropic drying)

  • Ethanol (for optional recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyridine (1.0 eq).

  • Reagent Addition: Slowly add formic acid (~10-15 volumes relative to the starting amine) to the flask while stirring. The addition may be exothermic, and gentle cooling can be applied if necessary. Causality: Formic acid acts as the formylating agent and the solvent. Using it in excess drives the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 50-100°C. The optimal temperature should be determined to balance reaction rate with potential side-product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 3-6 hours). Trustworthiness: Monitoring ensures the reaction is driven to completion, preventing contamination of the final product with starting material.

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Neutralization and Precipitation: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Causality: Neutralization deprotonates the product, decreasing its aqueous solubility and causing it to precipitate, which is a key step for isolation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and formic acid.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight. The result is the crude N-(5-chloropyridin-2-yl)formamide.

  • Purification (Optional): If analytical data shows impurities, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-(5-chloropyridin-2-yl)formamide. The expected spectroscopic data are detailed below.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation.[6]

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.3Doublet (d)1HH6 (adjacent to N and C-Cl)
Pyridine-H~7.8Doublet of doublets (dd)1HH4 (coupled to H3 and H6)
Pyridine-H~8.1Doublet (d)1HH3 (adjacent to amide N)
Amide-NH~10.5Broad singlet (br s)1HN-H
Formyl-CH~8.5 (cis) / ~9.5 (trans)Singlet (s)1HCHO
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
Carbonyl~160-165C=O
Pyridine C~150C2 (attached to N)
Pyridine C~148C6
Pyridine C~138C4
Pyridine C~125C5 (attached to Cl)
Pyridine C~115C3
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Strong, sharpN-H stretch (amide)
~3050-3000MediumAromatic C-H stretch
~1680-1660StrongC=O stretch (Amide I band)
~1580-1540MediumN-H bend (Amide II band), C=C stretch
~850-800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected [M]⁺: A molecular ion peak will be observed at m/z ≈ 156.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z ≈ 158 will be present with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

While N-(5-chloropyridin-2-yl)formamide itself is not typically a final drug product, it is a cornerstone intermediate in the synthesis of numerous high-value pharmaceutical compounds. Its structure is embedded within several clinically relevant molecules and investigational drugs.

  • Anticoagulant Drug Synthesis: The N-(5-chloropyridin-2-yl) moiety is a critical component of the direct Factor Xa inhibitor, Edoxaban. Impurities related to this structure, such as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, highlight the use of this core in the synthetic route.[7][8][9] The formamide serves as a protected amine that can be deprotected or used to build out more complex side chains, such as the oxalamide linker found in Edoxaban.

  • Metabolic Disorder Therapeutics: The 5-chloropyridin-2-yl group is present in novel GLP-1R (Glucagon-like peptide-1 receptor) agonists being investigated for the treatment of diabetes and related metabolic conditions.[10] The synthesis of these complex molecules often relies on building blocks derived from 2-amino-5-chloropyridine.

  • Pain and Inflammation Research: Derivatives of chloropyridine have been developed as potent antagonists for the vanilloid receptor 1 (VR1), a key target in pain and neurogenic inflammation pathways.[11] N-(5-chloropyridin-2-yl)formamide provides a versatile starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Agrochemicals: Pyridine derivatives are widely used in the development of insecticides and herbicides.[12][13] The specific substitution pattern of this compound makes it a candidate for derivatization in the search for new agrochemical agents.

Conclusion

N-(5-chloropyridin-2-yl)formamide is more than a simple chemical; it is an enabling tool for advanced pharmaceutical synthesis. Its straightforward and high-yielding preparation, combined with its versatile chemical handles, makes it an indispensable building block for drug discovery and development. The robust synthesis and detailed characterization protocols provided in this guide offer researchers a reliable foundation for producing this key intermediate, thereby accelerating the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Vertex AI Search. N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl).
  • ChemicalBook. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
  • Veeprho. N1-(5-acetylpyridin-2-yl)-N2-(5-chloropyridin-2-yl)ethanediamide.
  • Google Patents. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][7][14]dioxol-4-yl)piperidin-1-yl)methyl). Available from:

  • PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl).
  • CLEARSYNTH. N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4R)-4-[(dimethylamino)carbonyl]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTMsc7j_7RiAbotV48qbr4D86ozUDQ8sEbzRgk6NXzIzlGSA5EANboVb6CgfDV6Mg_aHMu8J1X4gmf6LwaBBU_hCbAUgvXUxvur38d5y7qeNtYql66EmOHk4CWazyOBXd-frmVmA9HzMmv-_AU25Wptft1-k3xVcB4iKXjrR81fI5EgOqiyqFZfHiHhUpePIMGBeRSkf3EDpLIi4Vn2IFq3YzdV8Wb6LpYzSfUdqIRcMNUNvZRosLwIh58VaMdHRe7oyjtmTEYzr8KxyIijkgeFCae7cDeCVV3CsGGu22ZiTdJ2g0rJ09gKnmm-3ggwf99j0zKJ2qNHW8qlZWrlkcIGnjiQEc=
  • Wikipedia. Formamide.
  • Google Patents. United States Patent (19) - N, ).
  • ChemicalBook. 2-Amino-5-chloropyridine | 1072-98-6.
  • Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • Jubilant Ingrevia. 2-Amino-5-Chloropyridine.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • PubChem. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174.
  • PMC. Molecular Mechanism of Action of Neonicotinoid Insecticides.
  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • PubMed. 4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties.
  • PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.

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Methodological & Application

Application Note: Synthesis and Utility of N-(5-Chloropyridin-2-yl)formamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized pyridines serve as indispensable building blocks. N-(5-chloropyridin-2-yl)formamide is a highly versatile intermediate, primarily utilized as a direct precursor to 5-chloro-2-isocyanopyridine. This convertible isocyanide is a critical component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), enabling the rapid assembly of complex peptidomimetics and active pharmaceutical ingredients (APIs)[1].

This application note provides a comprehensive, self-validating guide to the synthesis of N-(5-chloropyridin-2-yl)formamide, its subsequent dehydration to the corresponding isocyanide, and its strategic utility in multicomponent chemistry.

Mechanistic Rationale & Chemical Profiling

The Challenge of Deactivated Amines

The formylation of 2-aminopyridines presents unique mechanistic challenges. The exocyclic amino group at the 2-position is inherently less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent pyridine nitrogen. The introduction of a 5-chloro substituent further depletes electron density via inductive effects.

Consequently, traditional formylation methods (e.g., refluxing in 85% formic acid) are sluggish, low-yielding, and prone to generating unwanted formamidine byproducts[2]. To overcome this, acetic formic anhydride —a highly electrophilic mixed anhydride—must be utilized. It rapidly acylates the deactivated amine at low temperatures, preserving the integrity of the chloropyridine ring and maximizing yield[3].

Isocyanide Conversion Strategy

Once synthesized, the formamide group serves as a masked isocyanide. Dehydration using phosphorus oxychloride (POCl₃) and a tertiary amine base (Et₃N) triggers an E2-type elimination. The electron-withdrawing 5-chloro group stabilizes the resulting isocyanide but also renders it highly susceptible to aqueous hydrolysis. Therefore, specialized "dry workup" conditions are required to prevent degradation during isolation[4].

Mechanism A Formamide Tautomerization B Nucleophilic Attack on POCl3 A->B Activation C O-Phosphorodichloridate Formation B->C Chloride Expulsion D E2-Type Elimination (via Et3N) C->D Base Deprotonation E Isocyanide Generation D->E HOP(O)Cl2 Leaving Group

Figure 1: Mechanistic pathway of formamide dehydration to isocyanide using POCl3.

Quantitative Data: Optimization of Formylation

The table below summarizes the causality between reagent selection and reaction efficiency for the formylation of 2-amino-5-chloropyridine.

Reagent SystemTemp.Time (h)Yield (%)Mechanistic Observation
Formic acid (85%)100 °C24< 30Poor nucleophilicity of the amine limits conversion; thermal degradation observed.
Formic acid / DCC25 °C1255Side reactions (e.g., formamidine formation) reduce overall yield.
Acetic Formic Anhydride 0 °C to 25 °C 2 > 90 Highly electrophilic mixed anhydride rapidly acylates the deactivated amine[2].

Standardized Experimental Protocols

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)formamide

This protocol utilizes a premade mixed anhydride to ensure complete conversion of the deactivated amine.

Step-by-Step Methodology:

  • Preparation of Acetic Formic Anhydride: Under a nitrogen atmosphere, cool acetic anhydride (1.2 equiv) to 0 °C in a dry round-bottom flask. Add formic acid (1.5 equiv) dropwise.

  • Thermal Activation: Heat the mixture to 50 °C for exactly 2 hours to drive the formation of the mixed anhydride. Causality: Heating is required to overcome the activation energy of anhydride exchange, but exceeding 50 °C will cause decomposition into carbon monoxide and acetic acid.

  • Substrate Addition: Cool the mixed anhydride back to 0 °C. Dissolve 2-amino-5-chloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction vessel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material (fluorescent under shortwave UV) should be completely consumed, replaced by a higher-running product spot.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from an EtOAc/Hexanes mixture to yield pure N-(5-chloropyridin-2-yl)formamide as a crystalline solid[2].

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine (Isocyanide 2.0 Method)

Traditional aqueous workups destroy electron-deficient pyridyl isocyanides. This protocol employs a "dry workup" to ensure high yields and purity[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(5-chloropyridin-2-yl)formamide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add triethylamine (5.0 equiv) and cool the solution to 0 °C using an ice bath.

  • Dehydration: Add POCl₃ (1.0 equiv) dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which can lead to isocyanide polymerization.

  • Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 30 minutes.

  • Self-Validation Check: The reaction mixture will turn dark brown and emit a distinct, pungent isocyanide odor (ensure the reaction is kept strictly inside a fume hood).

  • Dry Workup (Critical Step): Do not add water. Instead, directly filter the crude reaction mixture through a short pad of silica gel (100–200 mesh) topped with a 1 cm layer of sand. Elute with a mixture of DCM and diethyl ether. Causality: The silica pad traps the polar triethylammonium phosphate salts, allowing the non-polar isocyanide to pass through without hydrolytic degradation[4].

  • Concentration: Evaporate the filtrate under reduced pressure at a temperature not exceeding 20 °C to afford 5-chloro-2-isocyanopyridine. Store immediately at -20 °C.

Downstream Applications: Multicomponent Assembly

The primary utility of N-(5-chloropyridin-2-yl)formamide lies in its conversion to 5-chloro-2-isocyanopyridine, which acts as a "convertible isocyanide" in the Ugi-4CR.

When reacted with an aldehyde, a primary amine, and a carboxylic acid, it forms a peptidomimetic scaffold. The 5-chloro substituent plays a dual role here:

  • Electronic Modulation: It activates the resulting secondary amide toward post-condensation modifications (e.g., transamidation or hydrolysis) under mild, neutral conditions (often catalyzed by Zn(OAc)₂)[2].

  • Late-Stage Functionalization: The aryl chloride serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to further elaborate the drug scaffold.

Workflow A 2-Amino-5-chloropyridine B N-(5-Chloropyridin-2- yl)formamide A->B Acetic Formic Anhydride (Formylation) C 5-Chloro-2- isocyanopyridine B->C POCl3, Et3N, DCM (Dehydration) D Ugi 4CR Products (Peptidomimetics) C->D Aldehyde, Amine, Carboxylic Acid

Figure 2: Synthetic workflow from 2-amino-5-chloropyridine to diverse peptidomimetics.

References

  • [1] 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry | Organic Letters - ACS Publications. ACS.[Link]

  • [2] 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design. Vrije Universiteit Brussel.[Link]

  • [3] Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - MDPI. MDPI.[Link]

  • [4] Isocyanide 2.0 - Green Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

Sources

Protocols for using N-(5-chloropyridin-2-yl)formamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for using N-(5-chloropyridin-2-yl)formamide in a Laboratory Setting

Abstract

N-(5-chloropyridin-2-yl)formamide is a critical synthetic intermediate, primarily utilized as the direct precursor to 5-chloro-2-isocyanopyridine —a versatile building block for multicomponent reactions (MCRs) in drug discovery.[1] This guide provides an authoritative protocol for its synthesis, handling, and downstream application. Unlike simple anilines, the electron-deficient pyridine ring requires specific formylation and dehydration conditions to prevent side reactions. This document outlines a self-validating workflow for converting 2-amino-5-chloropyridine to the formamide and subsequently to the isocyanide, ensuring high yield and safety compliance.

Chemical Identity & Properties

PropertyDescription
Chemical Name N-(5-chloropyridin-2-yl)formamide
Common Precursor 2-Amino-5-chloropyridine (CAS: 1072-98-6)
Downstream Target 5-Chloro-2-isocyanopyridine (CAS: 1027746-23-1)
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Stability Stable at RT; hydrolyzes back to amine in strong acid/base

Health, Safety, and Environment (HSE)

CRITICAL WARNING: This protocol involves the use of Phosphorus Oxychloride (POCl₃) and isocyanides .

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood . Isocyanides have a characteristic foul odor; use a bleach trap (sodium hypochlorite) to neutralize glassware and waste.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Chemical Hazards:

    • 2-Amino-5-chloropyridine: Toxic if swallowed, skin irritant.

    • POCl₃: Reacts violently with water; causes severe burns.

    • Formamide derivative: Potential teratogen (analogous to formamide); handle as a reproductive hazard.

Experimental Workflow Diagram

The following logic flow illustrates the synthesis and application pathway.

G cluster_0 Critical Control Point Start 2-Amino-5-chloropyridine (CAS 1072-98-6) Intermediate N-(5-chloropyridin-2-yl)formamide (Target Intermediate) Start->Intermediate Formylation (0°C -> 55°C) Reagent1 Formic Acid / Ac2O (In Situ Preparation) Reagent1->Intermediate Product 5-Chloro-2-isocyanopyridine (CAS 1027746-23-1) Intermediate->Product Dehydration (< 5 min) Reagent2 POCl3 / Et3N / DCM (Dehydration) Reagent2->Product App Ugi/Passerini MCRs (Drug Scaffolds) Product->App Multicomponent Coupling

Caption: Synthesis pathway from amine precursor to isocyanide functionality for drug discovery applications.

Detailed Protocols

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)formamide

Rationale: Direct reflux in formic acid often fails for electron-deficient amines.[1] The use of Acetic Formic Anhydride (AFA) generated in situ is the industry standard for high conversion.

Reagents:

  • 2-Amino-5-chloropyridine (10 mmol, 1.28 g)[1]

  • Formic acid (98%, 125 mmol, 5 mL)

  • Acetic anhydride (106 mmol, 10 mL)[2]

  • Dichloromethane (DCM) for extraction

Step-by-Step:

  • Preparation of AFA: In a dry flask under inert atmosphere (N₂), add Formic acid (5 mL) to Acetic anhydride (10 mL).

  • Activation: Stir the mixture at 0°C for 15 minutes , then warm to 55°C for 2 hours . Mechanism: This generates the highly reactive mixed anhydride.

  • Addition: Cool the AFA solution to 0°C. Add 2-Amino-5-chloropyridine (1.28 g) slowly.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight. Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (lower Rf) should disappear.

  • Workup:

    • Quench by pouring into ice water.

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with sat. NaHCO₃ (to remove excess acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: The product is typically an off-white solid.[3]

    • ¹H NMR (DMSO-d₆): Look for the formyl proton singlet/doublet (rotamers) around δ 9.0–9.5 ppm .

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine

Rationale: This step converts the formamide to the isocyanide, a "convertible" functional group for Ugi reactions.

Reagents:

  • N-(5-chloropyridin-2-yl)formamide (Intermediate from Protocol A)

  • Phosphorus Oxychloride (POCl₃)[4][5][6]

  • Triethylamine (Et₃N)

  • DCM (dry)

Step-by-Step:

  • Setup: Dissolve the formamide (2 mmol) in dry DCM (10 mL) and Et₃N (10 mmol, 5 equiv). Cool to 0°C .[7]

  • Dehydration: Add POCl₃ (2.4 mmol, 1.2 equiv) dropwise. Caution: Exothermic.[1]

  • Kinetics: Stir at 0°C for 10–30 minutes . Do not overheat; isocyanides can polymerize.

  • Quench: Pour into a mixture of ice and sat. Na₂CO₃ solution. Stir vigorously for 15 minutes (hydrolyses excess POCl₃).

  • Isolation: Extract with DCM. The organic layer will have the characteristic "isocyanide" odor (earthy/pungent).

  • Purification: Flash chromatography (silica gel) is often required immediately as isocyanides can degrade.

    • Target: 5-Chloro-2-isocyanopyridine (CAS 1027746-23-1).[1]

Analytical Characterization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Formylation) Incomplete formation of AFA.Ensure Formic acid/Ac₂O mixture is heated to 55°C before adding the amine.
Starting Material Remains Electron-deficient ring reduces nucleophilicity.[1]Increase reaction time or use catalytic DMAP (4-dimethylaminopyridine).
Product is Sticky/Oil Rotamers of formamide prevent crystallization.Triturate with cold diethyl ether or hexanes to induce precipitation.
Decomposition (Isocyanide) Acidic hydrolysis during workup.Ensure the quench solution is basic (sat. Na₂CO₃ or NaHCO₃) and keep temperature low.

NMR Reference Data (Simulated):

  • Formamide: ¹H NMR (400 MHz, DMSO-d₆) δ 10.8 (br s, 1H, NH), 9.2 (d, 1H, CHO), 8.4 (d, 1H, Py-H6), 8.1 (d, 1H, Py-H3), 7.9 (dd, 1H, Py-H4). Note: Cis/trans rotamers often split peaks.[1]

  • Isocyanide: ¹H NMR shows loss of NH and CHO signals; aromatic protons shift slightly upfield. IR spectrum shows strong band at ~2120 cm⁻¹ (-N≡C).

References

  • Synthesis of 2-Amino-5-chloropyridine (Precursor)

    • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.[1][8] (Patent CN109134407A).

    • Source:

  • General Formylation Protocol (AFA Method)

    • Reaction of formic acid with acetic anhydride to introduce N-formyl moiety.[1][2]

    • Source:

  • Dehydration to Isocyanide (POCl3/Et3N)

    • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride.[1]

    • Source:

  • Application in Drug Discovery (MCRs)

    • MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals (Thesis). (Mentions 5-Chloro-2-isocyanopyridine).[1]

    • Source:

  • Safety Data (2-Amino-5-chloropyridine)

    • Fisher Scientific SDS.
    • Source:

Sources

Applications of N-(5-chloropyridin-2-yl)formamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(5-chloropyridin-2-yl)formamide represents a versatile, "masked" reactive intermediate in modern medicinal chemistry.[1][2][3] While often overlooked as a simple protected amine, this scaffold serves as a critical divergence point for the synthesis of fused heterocycles (specifically [1,2,4]triazolo[1,5-a]pyridines) and isocyanide-based multicomponent reactions (IMCRs).[1][3] This Application Note details the mechanistic utility of this compound, providing validated protocols for its conversion into high-value pharmacophores relevant to kinase inhibitors (e.g., JAK, MAPK pathways) and Factor Xa inhibitors.[3]

Introduction & Strategic Value

The 2-amino-5-chloropyridine motif is a privileged structure found in numerous approved drugs, including the anticoagulant Betrixaban (Bevyxxa) and the factor Xa inhibitor Edoxaban .[1][2][3] The formylated derivative, N-(5-chloropyridin-2-yl)formamide , extends this utility by activating the pyridine nitrogen for cyclization while simultaneously serving as a stable precursor to isonitriles.[1][2]

Key Applications:
  • Scaffold Hopping (Fused Systems): Direct conversion to 6-chloro-[1,2,4]triazolo[1,5-a]pyridine , a bioisostere of quinoline and indole found in adenosine receptor antagonists.[1][3]

  • Multicomponent Chemistry: Dehydration yields 5-chloro-2-isocyanopyridine , a rare electron-deficient isonitrile suitable for Ugi and Passerini reactions to generate peptidomimetic libraries.[1][2][3]

  • Pd-Catalyzed Diversification: The 5-chloro substituent remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing "late-stage" functionalization of the core before or after cyclization.[1][2]

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent formamide.

G Start N-(5-chloropyridin-2-yl)formamide (Scaffold Core) Triazole 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine (Kinase Inhibitor Scaffold) Start->Triazole Path A: NH2-OSO3H Cyclization Isonitrile 5-Chloro-2-isocyanopyridine (IMCR Precursor) Start->Isonitrile Path B: POCl3 / Et3N Dehydration UgiProduct Peptidomimetic Libraries (via Ugi Reaction) Isonitrile->UgiProduct R-CHO, R-NH2, R-COOH

Figure 1: Divergent synthesis pathways.[1][3] Path A yields fused triazolopyridines; Path B yields isonitriles for library generation.[2][3]

Application Protocols

Protocol A: Synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Target: Fused heterocyclic scaffolds for kinase inhibition.[1][2][3]

Principle: The formamide group acts as a 1,2-electrophile.[1][2][3] Reaction with hydroxylamine-O-sulfonic acid (HOSA) effects an N-amination of the pyridine ring, followed by intramolecular condensation with the formyl group.[1][2] This is superior to oxidative cyclization of amidines as it requires no metal catalysts.[3]

Materials:

  • N-(5-chloropyridin-2-yl)formamide (1.0 eq)[1][2]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)[1][2][3]

  • Methanol (MeOH) or Ethanol (EtOH)[1][3]

  • Pyridine (Base)[1][3][4][5][6]

  • Sodium bicarbonate (

    
    )[1][3]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of N-(5-chloropyridin-2-yl)formamide in 5 mL of MeOH in a round-bottom flask.

  • Reagent Addition: Add 1.2 mmol of Pyridine, followed by the slow addition of 1.2 mmol of HOSA at room temperature. Note: Reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3] The starting material (
    
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.[3]
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

  • Neutralization: Resuspend the residue in saturated

    
     solution (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Expected Yield: 75–85% Data Validation:


 NMR (400 MHz, 

) should show a characteristic singlet for the triazole proton at

ppm.[3]

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine

Target: Multicomponent Reaction (MCR) precursor.[1][2][3]

Principle: Formamides are the universal precursor to isocyanides (isonitriles).[3] The electron-withdrawing chlorine at position 5 stabilizes the resulting isocyanide against polymerization, making it a robust reagent for Ugi reactions.[1][2][3]

Safety Warning: Isocyanides have a potent, disagreeable odor.[3] Perform all steps in a well-ventilated fume hood.

Materials:

  • N-(5-chloropyridin-2-yl)formamide (1.0 eq)[1][2]

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)[1][3]
    
  • Triethylamine (

    
    ) (3.0 eq)[1][3]
    
  • Dichloromethane (DCM) (Dry)[1][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and cool under Nitrogen (

    
    ). Add 1.0 mmol of starting material and 5 mL of dry DCM.[2][3]
    
  • Base Addition: Add

    
     (3.0 mmol) and cool the solution to 
    
    
    
    (ice bath).
  • Dehydration: Dropwise add

    
     (1.1 mmol) over 10 minutes. The solution may turn yellow/orange.[3]
    
  • Reaction: Stir at

    
     for 1 hour.
    
  • Quench: Carefully pour the mixture into a rapidly stirring solution of

    
     (10% aq) at 
    
    
    
    . Stir for 15 minutes to hydrolyze excess
    
    
    .
  • Extraction: Separate phases. Wash organic layer with water and brine.[3] Dry over

    
    .[3][7]
    
  • Isolation: Concentrate at low temperature (

    
    ) to avoid decomposition. The product is a pungent solid/oil.[3]
    

Application (Ugi Reaction): Use the crude isonitrile immediately. React with an aldehyde (R-CHO), amine (R-NH2), and carboxylic acid (R-COOH) in Methanol to generate the


-acylamino amide scaffold.[1][2][3]

Physicochemical Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula

Core Scaffold
Molecular Weight 156.57 g/mol Fragment-based design compliant
Solubility DMSO, MeOH, DCMCompatible with standard synthesis
Reactivity Electrophilic CarbonylCyclization / Dehydration
Stability Stable at RT; Hydrolyzes in strong acidStorage: Desiccator,

References

  • General Synthesis of [1,2,4]triazolo[1,5-a]pyridines

    • Huntsman, E., et al. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyrid-2-yl)formamidoximes."[1][3] European Journal of Organic Chemistry, 2005, 3761-3765.[1][3] Link[1][3]

    • Note: Adapts the cyclization logic to the formamide precursor via N-amin
  • Dehydration of Formamides to Isonitriles

    • Ugi, I., et al. "Isonitriles.[3] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965, 4(6), 472-484.[1][3] Link[1][3]

  • Medicinal Utility of 2-Amino-5-chloropyridines

    • Frost, C., et al. "Pyridines in Medicinal Chemistry."[3] Bioorganic & Medicinal Chemistry, 2016.[3] (General reference for the pharmacophore found in Betrixaban/Edoxaban).

  • POCl3 Dehydration Protocols

    • Chemistry Steps.[3][4][5][7][8][9] "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5." Link

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel adhering to standard laboratory safety protocols.

Sources

Application Note: Advanced Crystallization and Purification Protocols for N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-(5-chloropyridin-2-yl)formamide is a critical synthetic intermediate heavily utilized in the pharmaceutical industry, most notably in the development of direct Factor Xa inhibitors (e.g., betrixaban and related anticoagulant analogues) [3]. Because this intermediate is often subjected to downstream cross-coupling or substitution reactions, its chemical purity and solid-state properties directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This application note details field-proven crystallization methodologies to isolate N-(5-chloropyridin-2-yl)formamide. By leveraging thermodynamic and kinetic controls, these protocols prevent common pitfalls such as formamide hydrolysis, oiling out (liquid-liquid phase separation), and solvent entrapment.

Physicochemical Profiling & Crystallization Strategy

The molecular structure of N-(5-chloropyridin-2-yl)formamide features a halogenated pyridine ring and a formamide moiety. This creates a strong intermolecular hydrogen-bonding network (amide N-H donor, carbonyl O acceptor, pyridine N acceptor), resulting in moderate-to-high lattice energy.

Thermodynamic vs. Kinetic Control: The choice of crystallization method depends on the upstream synthesis matrix:

  • Cooling Crystallization: The primary method for achieving high-purity material. Rapid cooling forces the system outside its Metastable Zone Width (MSZW), leading to spontaneous primary nucleation. This stochastic process yields fine, agglomerated crystals that trap mother liquor and impurities [1]. Therefore, a controlled cooling rate (e.g., 0.5 °C/min) coupled with seeding is mandatory to ensure crystal growth dominates over nucleation.

  • Anti-Solvent Crystallization: Often required when the compound is synthesized in highly polar aprotic solvents (like DMF or DMSO) where its solubility remains high even at low temperatures. The controlled addition of an anti-solvent (e.g., water or heptane) reduces the solubility of the API intermediate, driving supersaturation [2].

Data Presentation: Critical Parameters

To establish a robust design space, solvent selection and process parameters must be strictly controlled to ensure batch-to-batch consistency.

Table 1: Solvent Screening Profile for N-(5-chloropyridin-2-yl)formamide

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc) ~15>120Optimal (Cooling). Excellent thermal gradient; non-reactive with formamide.
Isopropanol (IPA) ~25>150Good (Cooling). Protic nature aids in purging polar impurities; requires strict temp control to avoid hydrolysis.
DMF / Water >300 (in DMF)>500 (in DMF)Optimal (Anti-Solvent). Used directly from reaction mixtures. Water acts as a strong anti-solvent.
Toluene <5~40Poor. Low solubility gradient; high risk of oiling out (LLPS) prior to crystallization.

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Critical Process Parameter (CPP)Target RangeImpact on Critical Quality Attribute (CQA)
Dissolution Temperature 65–70 °CEnsures complete destruction of thermal history without risking formamide thermal degradation.
Cooling Rate 0.2–0.5 °C/minMaintains system within the MSZW; prevents fine particle agglomeration and impurity entrapment.
Seeding Temperature 40–45 °CBypasses primary nucleation; dictates final Particle Size Distribution (PSD) and bulk density.
Anti-Solvent Addition Rate 0.1–0.2 Vol/minPrevents localized high-supersaturation zones that lead to amorphous precipitation or oiling out.
Mandatory Visualization: Crystallization Workflow

CrystallizationWorkflow Start Crude N-(5-chloropyridin-2-yl)formamide Dissolution Dissolution in Primary Solvent (EtOAc/IPA) at 65-70°C Start->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to MSZW) Filtration->Cooling Seeding Seed Addition (1-2 wt% at 45°C) Cooling->Seeding Aging Isothermal Aging (Desupersaturation) Seeding->Aging AntiSolvent Anti-Solvent Addition (Heptane/Water) Aging->AntiSolvent Yield Route Isolation Filtration & Washing Aging->Isolation Purity Route AntiSolvent->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying Product Pure Crystalline API Intermediate Drying->Product

Figure 1: Strategic crystallization workflow for N-(5-chloropyridin-2-yl)formamide.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization with Seeding (High-Purity Route) Causality Focus: This self-validating protocol uses EtOAc to provide a steep solubility gradient. Seeding is employed to ensure secondary nucleation, which yields highly crystalline, easily filterable material.

  • Dissolution: Charge a jacketed crystallizer with crude N-(5-chloropyridin-2-yl)formamide and Ethyl Acetate (EtOAc) at a ratio of 1:8 (w/v). Agitate at 250 RPM and heat the internal temperature (T_int) to 65–70 °C.

  • Verification: Hold for 30 minutes to ensure complete dissolution. Self-Validation: The solution must be visually clear. If turbid, perform a hot polish filtration through a 1 µm PTFE filter to remove insoluble inorganic salts or polymerized impurities.

  • Initial Cooling: Program the jacket temperature to cool the solution to 45 °C at a linear rate of 0.5 °C/min. This slow rate prevents the system from crossing the labile zone boundary where spontaneous nucleation occurs [1].

  • Seeding: At T_int = 45 °C, pause cooling. Charge 1–2 wt% of micronized N-(5-chloropyridin-2-yl)formamide seeds (suspended in 1 mL of cold EtOAc).

  • Isothermal Aging: Hold the suspension isothermally at 45 °C for 60 minutes. Causality: This hold allows the seed bed to consume the initial supersaturation, establishing a robust crystal surface area for subsequent growth.

  • Final Cooling: Resume cooling at 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 bed volumes of pre-chilled (0 °C) EtOAc.

  • Drying: Dry the product in a vacuum oven at 40 °C (<50 mbar) to constant weight. Avoid temperatures >50 °C to prevent thermal degradation of the formamide bond.

Protocol B: Anti-Solvent Crystallization (High-Yield Route from Reaction Mixtures) Causality Focus: When the intermediate is synthesized in DMF, solvent swapping is highly energy-intensive. Water acts as a potent anti-solvent. Controlled addition prevents the compound from "oiling out" into a viscous, impurity-rich liquid phase [2].

  • Preparation: Assume a starting matrix of N-(5-chloropyridin-2-yl)formamide dissolved in DMF (approx. 1:4 w/v) at 25 °C.

  • Primary Anti-Solvent Charge: Slowly dose Deionized (DI) Water (0.5 volumes relative to DMF) over 30 minutes using a dosing pump. The solution will reach the edge of the MSZW (slight turbidity may appear and resolve).

  • Seeding: Charge 1 wt% of crystalline seeds. Hold for 30 minutes until a persistent, thin slurry forms.

  • Secondary Anti-Solvent Charge: Resume DI Water addition (an additional 2.5 volumes) at a strict rate of 0.1 Vol/min. Causality: Rapid addition of water will cause the local supersaturation to spike, forcing the compound to precipitate as an amorphous solid or a biphasic oil [2].

  • Aging and Isolation: Stir the resulting slurry for 2 hours at 20 °C. Filter and wash extensively with DI Water (to remove residual DMF), followed by a final displacement wash with cold heptane to aid drying.

  • Drying: Vacuum dry at 40 °C until the moisture content (by Karl Fischer titration) is <0.5%.

Troubleshooting & Mechanistic Insights
  • Formamide Hydrolysis: The N-formyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Ensure that the pH of any aqueous anti-solvent is neutral (pH 6.5–7.5). Avoid prolonged heating (>80 °C) in protic solvents like alcohols or water.

  • Oiling Out (LLPS): Halogenated aromatic compounds frequently exhibit liquid-liquid phase separation before crystallization. If the solution turns milky but no birefringent crystals are observed under polarized light microscopy (PLM), the system has oiled out. Correction: Heat the mixture until a single homogeneous phase is restored, reduce the cooling/anti-solvent addition rate, and increase the seed loading.

References

  • Kadam, S. S., Kulkarni, S. A., Coloma Ribera, R., Stankiewicz, A. I., ter Horst, J. H., & Kramer, H. J. M. (2012). A new view on the metastable zone width during cooling crystallization. Chemical Engineering Science.
  • O'Sullivan, M., & et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. ACS Publications.
  • Quan, M. L., & et al. (2004). Lactam-containing compounds and derivatives thereof as factor xa inhibitors (EP1427415B1). Google Patents.

N-(5-chloropyridin-2-yl)formamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(5-Chloropyridin-2-yl)formamide as a Strategic Intermediate for Convertible Isocyanides in Multicomponent API Synthesis

Executive Summary

In modern pharmaceutical development, the rapid assembly of complex peptidomimetics and Active Pharmaceutical Ingredients (APIs) relies heavily on Isocyanide-Based Multicomponent Reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR)[1][2]. However, a historical limitation of the Ugi-4CR is the formation of a highly stable, unreactive C-terminal secondary amide derived from standard isocyanides (e.g., tert-butyl isocyanide), which restricts downstream structural modifications.

N-(5-chloropyridin-2-yl)formamide has emerged as a critical solution to this bottleneck. Synthesized from the widely available building block 5-chloropyridin-2-amine[3], this formamide serves as a stable, shelf-ready precursor to 5-chloro-2-isocyanopyridine [4]. This specific isocyanide acts as a "convertible" reagent: it participates efficiently in the Ugi-4CR, but the resulting 5-chloropyridyl amide can be selectively cleaved under remarkably mild, zinc-catalyzed conditions[5][6]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing N-(5-chloropyridin-2-yl)formamide in API synthesis workflows.

Mechanistic Rationale: The "Convertible" Paradigm

The choice to utilize N-(5-chloropyridin-2-yl)formamide over aliphatic formamides is driven by precise electronic and coordination chemistry requirements:

  • Electronic Modulation during Dehydration: The electron-withdrawing chlorine atom at the 5-position reduces the electron density on the pyridine nitrogen. While this makes the initial dehydration of the formamide slightly more demanding than aliphatic counterparts, it yields an isocyanide with an optimized dipole that is highly reactive toward iminium ions in the Ugi-4CR[7].

  • Post-Condensation Chelation and Cleavage: The true value of the 5-chloropyridyl group is realized after the Ugi reaction. The resulting C-terminal amide is resistant to standard hydrolysis. However, upon the introduction of Zinc Acetate (Zn(OAc)₂), the zinc ion bidentately chelates both the pyridine nitrogen and the amide carbonyl oxygen. This chelation drastically increases the electrophilicity of the carbonyl carbon, allowing mild nucleophiles (methanol, water, or amines) to attack and cleave the amide bond at 60 °C, releasing 5-chloropyridin-2-amine as a byproduct and yielding the functionalized API[5][6].

SyntheticWorkflow A 5-Chloropyridin-2-amine B N-(5-Chloropyridin- 2-yl)formamide A->B Formylation HCO2H, Ac2O C 5-Chloro-2- isocyanopyridine B->C Dehydration POCl3, Et3N D Ugi-4CR Product (Convertible Amide) C->D Ugi-4CR Aldehyde, Amine, Acid E Target API / Peptidomimetic D->E Cleavage Zn(OAc)2, Nucleophile

Caption: Workflow from 5-chloropyridin-2-amine to target API via convertible isocyanide intermediate.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the highly sensitive isocyanide intermediate.

Protocol A: Synthesis of N-(5-Chloropyridin-2-yl)formamide

Causality: Formic acid alone is insufficiently electrophilic to formylate the deactivated 5-chloropyridin-2-amine. Acetic anhydride is used to generate acetic formic anhydride in situ, a highly reactive formylating agent.

  • Preparation of Mixed Anhydride: Cool formic acid (5.0 eq) to 0 °C under an inert argon atmosphere. Slowly add acetic anhydride (1.5 eq) dropwise to maintain the temperature below 5 °C. Stir the mixture at 50 °C for 1 hour, then cool back to 0 °C.

  • Formylation: Add 5-chloropyridin-2-amine (1.0 eq) portion-wise to the mixed anhydride solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1; the formamide product will show a lower Rf than the starting amine).

  • Isolation: Pour the mixture over crushed ice. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield N-(5-chloropyridin-2-yl)formamide.

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine

Causality: Isocyanides are highly susceptible to acid-catalyzed hydration back to formamides. Therefore, strictly anhydrous conditions and a stoichiometric excess of base are mandatory.

  • Setup: Dissolve N-(5-chloropyridin-2-yl)formamide (1.0 eq) and anhydrous triethylamine (3.0 eq) in dry dichloromethane (DCM) (0.2 M concentration) under argon. Cool to -20 °C using a dry ice/ethylene glycol bath.

  • Dehydration: Add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes. Note: Phenyl dichlorophosphate (PhPOCl₂) can be substituted as a greener, less volatile alternative[6].

  • Quench: Stir for 1 hour at 0 °C. Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution.

  • Purification (Critical Step): Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography. Self-Validation: The silica gel must be pre-neutralized with 1% triethylamine in hexanes; acidic silanol groups will rapidly degrade the isocyanide[7].

Protocol C: Ugi-4CR and Zinc-Catalyzed Cleavage
  • Ugi Condensation: In a vial, combine a primary amine (1.0 eq) and an aldehyde (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) (0.5 M). Stir for 30 minutes to ensure complete iminium ion formation. Add a carboxylic acid (1.0 eq) and 5-chloro-2-isocyanopyridine (1.0 eq). Stir at room temperature for 24 hours[1].

  • Transamidation/Cleavage: Concentrate the Ugi product. Redissolve in a mixture of THF and Methanol (1:1). Add Zn(OAc)₂ (0.2 eq) and heat to 60 °C for 16 hours. The zinc coordinates the 5-chloropyridyl moiety, facilitating methanolysis to yield the corresponding methyl ester API intermediate, which can be isolated via standard chromatography[5].

UgiMechanism Step1 Iminium Ion Formation (Amine + Aldehyde) Step2 Isocyanide α-Addition (5-Chloro-2-isocyanopyridine) Step1->Step2 Step3 Nitrilium Ion Intermediate Step2->Step3 Step4 Carboxylate Addition Step3->Step4 Step5 Mumm Rearrangement Step4->Step5 Step6 α-Acylamino Amide (Ugi Product) Step5->Step6

Caption: Mechanistic pathway of the Ugi-4CR utilizing 5-chloro-2-isocyanopyridine.

Quantitative Data Summaries

The following tables summarize the optimization parameters for the dehydration of N-(5-chloropyridin-2-yl)formamide and the comparative efficiency of the resulting isocyanide in downstream API cleavage.

Table 1: Optimization of Dehydration Conditions for N-(5-chloropyridin-2-yl)formamide

Dehydrating AgentBaseSolventTemp (°C)Yield (%)Mechanistic Notes
POCl₃Et₃NDCM-20 to 075Standard method; requires strict temperature control to prevent tar formation.
PhPOCl₂DiisopropylamineTHF0 to RT82Greener alternative; provides easier aqueous workup and higher purity[6].
Burgess ReagentNoneDCMRT45Mild conditions, but lower yield due to the electron-deficient nature of the pyridine ring.

Table 2: Comparison of Isocyanides in Ugi-4CR and Subsequent Cleavage

Isocyanide UsedUgi-4CR Yield (%)Cleavage ConditionCleavage Yield (%)API Utility / Stereochemical Integrity
tert-Butyl isocyanide85–956M HCl, 110 °C, 24h< 30Low; harsh acidic conditions degrade complex APIs and epimerize stereocenters.
5-Chloro-2-isocyanopyridine 78–88 Zn(OAc)₂, MeOH, 60 °C 85–95 High; mild neutral conditions preserve delicate functional groups and stereocenters [5].

Conclusion

N-(5-chloropyridin-2-yl)formamide is not merely a structural intermediate; it is a strategic gateway to convertible isocyanide chemistry. By leveraging the specific electronic and chelating properties of the 5-chloropyridyl scaffold, drug development professionals can bypass the traditional dead-ends of Ugi multicomponent reactions. This methodology enables the rapid, stereoselective synthesis of complex peptidomimetics and APIs under exceptionally mild conditions, significantly reducing synthetic steps and chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from[Link][3]

  • van der Heijden, G. (2018). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. VU Research Portal, Vrije Universiteit Amsterdam. Retrieved from[Link][1][4]

  • Zarganes-Tzitzikas, T., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC / Molecules. Retrieved from[Link][2]

  • Holl, M., et al. (2021). 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design. Vrije Universiteit Brussel. Retrieved from[Link][5]

  • Ghashghaei, O., et al. (2020). Isocyanide 2.0. Green Chemistry (RSC Publishing), DOI: 10.1039/D0GC02722G. Retrieved from[Link][7]

  • Timmons, P. B., et al. (2018). Articles 3-Substituted isocyanopyridines as mildly convertible isocyanides. Proceedings of the 35th European Peptide Symposium. Retrieved from[Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(5-chloropyridin-2-yl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of N-(5-chloropyridin-2-yl)formamide. As a crucial intermediate in the synthesis of various pharmaceutical agents, optimizing its preparation is key to ensuring overall project efficiency and success. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of N-(5-chloropyridin-2-yl)formamide?

The most common and commercially available starting material is 2-amino-5-chloropyridine.[1][2] This compound serves as the amine source for the formylation reaction. The quality of this starting material is crucial; ensure it is free from significant impurities and adequately dried before use, as residual moisture can interfere with many formylation reagents.

Q2: What are the principal synthetic methods for the formylation of 2-amino-5-chloropyridine?

Several methods are effective for this transformation, with the choice depending on scale, available reagents, and sensitivity of other functional groups (if any) on a more complex substrate. The main strategies include:

  • Acetic Formic Anhydride: Generated in situ from formic acid and acetic anhydride, this is a potent and widely used formylating agent that often gives high yields under mild conditions.[3][4]

  • Formic Acid with a Dehydrating Agent or Catalyst: Heating 2-amino-5-chloropyridine in formic acid, often with a water-removing apparatus like a Dean-Stark trap or in the presence of a catalyst, is a direct and atom-economical approach.[3][5]

  • Vilsmeier-Haack Reaction: This method employs a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride and dimethylformamide), which is highly reactive and effective for less reactive amines but requires strictly anhydrous conditions.[3][6]

  • Ethyl Orthoformate: Reaction with ethyl orthoformate in the presence of an acid catalyst can also yield the desired formamide, though it may require elevated temperatures and longer reaction times.[7]

Q3: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-amino-5-chloropyridine) and the more polar product (N-(5-chloropyridin-2-yl)formamide). The disappearance of the starting material spot is a primary indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3][8]

Q4: What are the critical safety precautions to consider during this synthesis?

  • Reagent Handling: Many formylating reagents are corrosive and/or moisture-sensitive. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water.[3] Acetic anhydride is also corrosive and a lachrymator.

  • Solvent Safety: Use appropriate organic solvents in a well-ventilated fume hood.

  • Product Hazards: While specific data for N-(5-chloropyridin-2-yl)formamide is limited, related compounds like formamide itself are classified as teratogenic and may cause cancer.[9] Assume the product has potential toxicity and handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or Inconsistent Product Yield

  • Question: My reaction yield is significantly lower than expected, or varies between batches. What are the likely causes and how can I improve it?

  • Answer: Low yield is a common issue stemming from several factors. A systematic approach is essential for diagnosis.

    • Cause A: Presence of Moisture

      • Explanation: Formylating agents, particularly acetic formic anhydride and the Vilsmeier reagent, are highly sensitive to water. Moisture will quench the active reagent, reducing the amount available to react with the amine and thereby lowering the yield.[3]

      • Solution:

        • Ensure all glassware is oven- or flame-dried before use.

        • Use anhydrous solvents. If not available, consider distilling or drying solvents over molecular sieves.

        • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Cause B: Incomplete Reaction

      • Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.

      • Solution:

        • Monitor Closely: Use TLC or HPLC to track the consumption of the starting material. Do not stop the reaction until the 2-amino-5-chloropyridine is fully consumed.

        • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For the formic acid/acetic anhydride method, allowing the reaction to stir at room temperature for several hours after the initial exothermic phase is often sufficient.[4]

        • Extend Reaction Time: If the reaction is proceeding slowly at a given temperature, simply increasing the stir time may be enough to drive it to completion.[8]

    • Cause C: Suboptimal Stoichiometry

      • Explanation: Using an insufficient amount of the formylating agent will naturally lead to an incomplete reaction. Conversely, a very large excess can sometimes promote side reactions.

      • Solution:

        • For the acetic formic anhydride method, a slight excess of both formic acid (e.g., 1.2 equivalents) and acetic anhydride (e.g., 1.1 equivalents) relative to the amine is a good starting point.[4]

        • Ensure accurate measurement of all reagents.

    • Cause D: Loss During Workup and Purification

      • Explanation: The product can be lost during aqueous workup if the pH is not properly controlled or during purification if the incorrect technique is chosen.

      • Solution:

        • pH Adjustment: After quenching the reaction, ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) with a base like sodium bicarbonate before extraction. This ensures the product, which is neutral, is not protonated and remains in the organic layer.

        • Solvent Selection: Use an appropriate extraction solvent like ethyl acetate or dichloromethane in sufficient volumes to ensure complete extraction.

        • Purification: Recrystallization is often an effective method for purification. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Problem 2: Product is Impure with Multiple Spots on TLC

  • Question: My crude product is not clean and shows several spots on a TLC plate. What are these impurities and how do I prevent their formation?

  • Answer: The most common impurity is unreacted starting material. Other side products are less common but possible under non-optimized conditions.

    • Impurity A: Unreacted 2-amino-5-chloropyridine

      • Explanation: This is the most frequent impurity, indicating an incomplete reaction.

      • Prevention: Follow the solutions for "Incomplete Reaction" in Problem 1. Driving the reaction to completion is the best way to avoid this.

      • Removal: This impurity can typically be removed via column chromatography on silica gel or by careful recrystallization.

    • Impurity B: Degradation or Polymerization Products

      • Explanation: While less common for this substrate compared to electron-rich phenols, excessively high temperatures or very strong acidic conditions can lead to the formation of dark, tarry side products.[3][8]

      • Prevention:

        • Temperature Control: Maintain the lowest effective temperature. For exothermic reactions, use an ice bath during reagent addition to control the initial temperature rise.[8]

        • Milder Reagents: If harsh conditions (e.g., high-temperature Vilsmeier-Haack) are causing degradation, switch to a milder method like the formic acid/acetic anhydride system at room temperature.[3]

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

G start Low Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents anhydrous_q Are all reagents/solvents anhydrous? check_reagents->anhydrous_q dry_reagents Action: Use anhydrous reagents/solvents. Dry glassware. Use inert atmosphere. anhydrous_q->dry_reagents No check_reaction Step 2: Analyze Reaction Progress anhydrous_q->check_reaction Yes dry_reagents->check_reaction complete_q Is the starting material fully consumed (via TLC/HPLC)? check_reaction->complete_q optimize Action: Increase temperature, extend reaction time, or use a more potent formylating agent. complete_q->optimize No check_workup Step 3: Review Workup & Purification complete_q->check_workup Yes optimize->check_reaction ph_q Was workup pH controlled? Was extraction efficient? check_workup->ph_q optimize_workup Action: Adjust pH to 7-8 before extraction. Use appropriate solvent and sufficient volume. ph_q->optimize_workup No success Yield Optimized ph_q->success Yes optimize_workup->success

Caption: A decision tree for troubleshooting low yield in the synthesis of N-(5-chloropyridin-2-yl)formamide.

Detailed Experimental Protocol: Formylation using Acetic Formic Anhydride

This protocol describes a reliable and scalable method for the synthesis of N-(5-chloropyridin-2-yl)formamide.

Reaction Scheme:

Caption: Synthesis of N-(5-chloropyridin-2-yl)formamide from 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • Acetic anhydride (≥98%)

  • Formic acid (≥95%)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for TLC and recrystallization

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-5-chloropyridine (e.g., 10.0 g, 1.0 eq).

  • Dissolution: Add anhydrous toluene (100 mL) to the flask and stir to dissolve the starting material.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Acetic Anhydride Addition: Slowly add acetic anhydride (e.g., 1.1 eq) to the stirred solution via the dropping funnel over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Formic Acid Addition: After the acetic anhydride addition is complete, add formic acid (e.g., 1.2 eq) dropwise via the dropping funnel. Maintain the temperature at 0-5 °C during this addition. A white precipitate may form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material spot is no longer visible.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford pure N-(5-chloropyridin-2-yl)formamide as a white to off-white solid.

Data Summary: Comparison of Formylation Methods
MethodFormylating Agent(s)ConditionsTypical Yield (%)ProsCons
Acetic Formic Anhydride Formic Acid, Acetic Anhydride0°C to Room Temp85-95%High yield, mild conditions, generally clean reaction.[4]Requires two reagents, exothermic addition needs care.
Heated Formic Acid Formic AcidReflux / High Temp70-85%Atom-economical, uses a single inexpensive reagent.[5]Requires heating, may need water removal, potentially lower yield.
Vilsmeier-Haack POCl₃, DMF0°C to Room Temp>90%Highly effective, good for less reactive substrates.[3]Requires strictly anhydrous conditions; POCl₃ is hazardous.
Ethyl Orthoformate Triethyl Orthoformate, Acid (e.g., HCl)Room Temp to Reflux60-80%Relatively mild conditions.[7]Can be slow, may require long reaction times or heat.
References
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation.
  • ChemicalBook. (2025). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
  • Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Guidechem. (2022). How to prepare 2-Amino-5-chloropyridine? - FAQ.
  • BenchChem. (n.d.). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide.
  • VeriXiv. (2025). Discovery and Optimization of First-in-Class Furopyrimidine- based Inhibitors of Henipaviruses.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide.

Sources

Technical Support Center: N-(5-chloropyridin-2-yl)formamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(5-chloropyridin-2-yl)formamide. As a pivotal intermediate in the synthesis of various pharmaceutical agents, understanding the nuances of its preparation and handling is critical for successful outcomes.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-(5-chloropyridin-2-yl)formamide?

A1: The primary and most direct route is the N-formylation of 2-amino-5-chloropyridine.[2] Commonly employed formylating agents include a mixture of formic acid and acetic anhydride (which generates acetic formic anhydride in situ), formic acid with a dehydrating agent, or high-purity formic acid at elevated temperatures.[3][4]

Q2: My reaction is sluggish or shows no conversion. What are the likely causes?

A2: Low reactivity can stem from several factors:

  • Poor quality of 2-amino-5-chloropyridine: The starting material may contain impurities from its synthesis, such as residual acids or inorganic salts, which can interfere with the reaction.[5]

  • Inactive formylating agent: Formic acid can contain significant amounts of water, which can prevent the reaction from going to completion. Acetic formic anhydride is susceptible to hydrolysis and should be used freshly prepared.[4]

  • Insufficient temperature: The formylation of the relatively unreactive amino group on the pyridine ring often requires heating to proceed at a reasonable rate.

Q3: I am observing multiple spots on my TLC plate. What are the possible side products?

A3: The most common side product is the di-formylated species, where the formyl group adds to both the amino group and the pyridine nitrogen. Another possibility is the presence of unreacted 2-amino-5-chloropyridine. Over-chlorinated pyridine species from the synthesis of the starting material, such as 2-amino-3,5-dichloropyridine, may also be present as impurities.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation between the starting material (2-amino-5-chloropyridine) and the product (N-(5-chloropyridin-2-yl)formamide). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]

Q5: Is N-(5-chloropyridin-2-yl)formamide stable?

A5: The formamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 2-amino-5-chloropyridine and formic acid.[8] It is advisable to store the compound in a cool, dry place and to use it in subsequent reactions under neutral or mildly acidic/basic conditions if possible.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-(5-chloropyridin-2-yl)formamide.

Problem 1: Low or No Product Yield
Plausible Cause Recommended Solution Scientific Rationale
1. Impure Starting Material Purify the 2-amino-5-chloropyridine by recrystallization or column chromatography before use.Impurities from the synthesis of 2-amino-5-chloropyridine, such as inorganic salts or over-chlorinated byproducts, can inhibit the formylation reaction.[5]
2. Inactive Formylating Agent Use freshly opened, high-purity formic acid. If using acetic formic anhydride, prepare it in situ and use it immediately.Water content in formic acid can hinder the reaction. Acetic formic anhydride is a powerful formylating agent but is prone to hydrolysis.[4]
3. Inadequate Reaction Temperature Gradually increase the reaction temperature while monitoring by TLC. A typical range is 60-100 °C.The formylation of an amino group on an electron-deficient pyridine ring often requires thermal energy to overcome the activation barrier.
4. Premature Work-up Ensure the reaction has gone to completion by TLC before quenching.Stopping the reaction too early will naturally result in a low yield of the desired product.
Problem 2: Formation of Multiple Products
Plausible Cause Recommended Solution Scientific Rationale
1. Di-formylation Use a controlled amount of the formylating agent (1.0-1.2 equivalents).An excess of a strong formylating agent can lead to the formation of an N,N-diformyl species or formylation of the pyridine nitrogen.
2. Presence of Starting Material Impurities Characterize the starting material by NMR or LC-MS to identify any significant impurities.Impurities in the 2-amino-5-chloropyridine will carry through the reaction and appear as additional spots on the TLC.[5]
3. Product Degradation Avoid excessive heating or prolonged reaction times. Maintain a neutral pH during work-up.The formamide product can hydrolyze back to the starting amine under harsh conditions (high heat, strong acid/base).[8]
Problem 3: Difficult Purification
Plausible Cause Recommended Solution Scientific Rationale
1. Similar Polarity of Product and Byproducts Employ a different solvent system for column chromatography or consider recrystallization from a suitable solvent system.If the product and a major impurity have similar polarities, separation by chromatography can be challenging and may require optimization of the mobile phase.
2. Residual Formic Acid Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.Residual formic acid can make the crude product oily and difficult to handle, and it can interfere with subsequent reactions.
3. Product is an Oil Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexanes.Some formamides can be low-melting solids or oils, making isolation by filtration difficult.

Experimental Protocols

The following is a representative protocol for the synthesis of N-(5-chloropyridin-2-yl)formamide based on established methods for the formylation of aminopyridines.[3]

Method: Formylation using Formic Acid

  • Materials and Reagents:

    • 2-Amino-5-chloropyridine

    • Formic acid (≥98% purity)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine 2-amino-5-chloropyridine (1.0 eq) and formic acid (2.0-3.0 eq).

    • Reaction: Heat the mixture to 80-100°C for 2-4 hours.

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid until effervescence ceases.

    • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Washing: Wash the combined organic layers with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude N-(5-chloropyridin-2-yl)formamide can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Expected Analytical Data for N-(5-chloropyridin-2-yl)formamide

Analytical Technique Expected Observations
¹H NMR (in CDCl₃)Signals corresponding to the formyl proton (singlet, ~8.3-8.5 ppm), and three aromatic protons on the pyridine ring (doublets and a doublet of doublets, ~7.5-8.2 ppm).
¹³C NMR (in CDCl₃)A signal for the formyl carbon (~160-165 ppm) and five signals for the pyridine ring carbons (~110-150 ppm).[9]
IR Spectroscopy Characteristic N-H stretching (~3200-3300 cm⁻¹), C=O stretching of the amide (~1670-1690 cm⁻¹), and C-Cl stretching bands.[10]
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₆H₅ClN₂O, exact mass: 156.01).

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Amino-5-chloropyridine heat Heat (80-100°C, 2-4h) start->heat reagent Formic Acid reagent->heat monitor Monitor by TLC heat->monitor neutralize Neutralize (NaHCO3) monitor->neutralize Reaction Complete extract Extract (EtOAc) neutralize->extract wash Wash (Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify product N-(5-chloropyridin-2-yl)formamide purify->product G start Low Yield or Incomplete Reaction q1 Is starting material pure? start->q1 sol1 Purify 2-amino-5-chloropyridine q1->sol1 No q2 Is formylating agent active? q1->q2 Yes a1_yes Yes a1_no No sol2 Use fresh/anhydrous formic acid q2->sol2 No q3 Is temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase temperature (monitor closely) q3->sol3 No end_node Re-evaluate reaction & consider other issues q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low yield reactions.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • ResearchGate. (n.d.). Synthesis of novel (E)-N 0 -(2-chloropyrimidin-4-yl)-N -(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (n.d.). Comparison of infrared spectra of residue with formamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • PMC. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

  • PMC. (2021, October 22). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • Chemspon. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2020, June 26). Near-Infrared Spectroscopy in Bio-Applications. Retrieved from [Link]

  • PubMed. (2023, May 17). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). Retrieved from [Link]

  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • MMS. (2005, February 2). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dithieno[3,2-b:2',3'-d]Thiophene-2,6-Dicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes to the preparation of N‐formamides. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes.... Retrieved from [Link]

  • Sandoo. (2025, March 24). Drug Intermediates Innovations In Synthesis Techniques. Retrieved from [Link]

  • NIST WebBook. (n.d.). Formamide, N-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-(5-chloropyridin-2-yl)formamide.

Scientific Context & Strategic Approach

As a Senior Application Scientist, I frequently observe challenges when formylating deactivated heteroaromatic amines. The 5-chloro substituent on the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the 2-amino group. Consequently, standard formylation techniques—such as refluxing in neat formic acid—often result in poor yields, incomplete conversion, or thermal degradation[1].

To overcome this, the most robust and field-proven methodology employs acetic formic anhydride (AFA) [2][3]. Generated in situ, AFA provides the extreme electrophilicity required to drive the reaction to completion under mild conditions. The protocols and troubleshooting steps below are designed as self-validating systems to ensure high fidelity, reproducibility, and mechanistic clarity in your synthesis.

Standard Operating Procedure (SOP): N-Formylation via In Situ AFA

This step-by-step methodology ensures quantitative conversion while preventing common side reactions.

Reagents Required:

  • 2-Amino-5-chloropyridine (1.0 eq, limiting reagent)

  • Formic acid (98%+, 3.0 eq)

  • Acetic anhydride (99%+, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • In a flame-dried, argon-purged round-bottom flask, add acetic anhydride (2.5 eq) and cool the flask to 0 °C using an ice-water bath.

  • Slowly add formic acid (3.0 eq) dropwise over 10 minutes to maintain the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of AFA.

  • Causality: AFA is thermally unstable and will decompose into carbon monoxide and acetic acid at elevated temperatures[2][4]. Generating it at 0 °C preserves the active electrophile.

  • Self-Validation Checkpoint: Observe the solution. It should remain clear and undisturbed. If you observe vigorous bubbling (gas evolution), the AFA is decomposing. Discard and restart.

Step 2: Substrate Addition

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) in a minimal volume of anhydrous THF.

  • Add the amine solution dropwise to the AFA mixture at 0 °C.

  • Causality: Dropwise addition controls the exotherm, preventing localized heating that could trigger AFA degradation or promote the formation of N-acetyl byproducts.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction to slowly warm to 25 °C. Stir for 1 to 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The highly UV-active starting material spot must completely disappear before proceeding.

Step 4: Mild Isolation (Crucial Step)

  • Do NOT use an aqueous basic workup. Concentrate the reaction mixture directly under reduced pressure (rotary evaporator bath temperature strictly < 30 °C) to remove THF, unreacted formic acid, and acetic acid.

  • Triturate the resulting crude residue with cold diethyl ether or hexanes.

  • Filter the precipitate and dry under high vacuum to yield pure N-(5-chloropyridin-2-yl)formamide as a crystalline solid.

Reaction Workflow & Validation

Workflow AFA Step 1: In Situ AFA Generation Formic Acid + Acetic Anhydride Strictly at 0 °C Amine Step 2: Substrate Addition Add 2-amino-5-chloropyridine Maintain 0 °C AFA->Amine React Step 3: Reaction Propagation Warming to 25 °C (1-2 h) Amine->React Validate Self-Validation: TLC shows complete consumption of amine? React->Validate Quench Step 4: Mild Isolation Vacuum concentration (<30 °C) Trituration (Hexanes/Ether) Validate->Quench Yes Troubleshoot Troubleshoot: Check for AFA decomposition (CO gas evolution) or moisture Validate->Troubleshoot No Product Pure N-(5-chloropyridin-2-yl)formamide Isolated Product Quench->Product

Workflow for the synthesis of N-(5-chloropyridin-2-yl)formamide using in situ AFA.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, temperature, and reaction conversion to help you benchmark your experimental setup.

EntryFormic Acid (eq)Acetic Anhydride (eq)Temp (°C)Time (h)Conversion (%)Mechanistic Outcome / Causality
11.51.2604< 40%AFA thermal decomposition into CO and acetic acid[2][4].
2 3.0 2.5 0 to 25 2 > 95% Optimal electrophilic capture; minimal byproduct formation[3].
35.04.02512> 95%Di-formylation observed due to prolonged exposure to excess AFA.
43.02.50 to 252< 10%(Wet solvent used) Rapid AFA hydrolysis back to parent acids[2].

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding N-(5-chloropyridin-2-yl)acetamide instead of the desired formamide? A: This is a classic issue of regioselectivity governed by temperature and steric hindrance. In AFA, the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, making formylation the kinetically favored pathway. However, if the reaction is heated excessively or allowed to run for too long, the thermodynamically more stable acetamide can form.

  • Causality: High temperatures overcome the activation energy barrier for the less reactive acetyl site.

  • Solution: Maintain the reaction temperature strictly between 0 °C and 25 °C and quench promptly upon TLC completion.

Q: I observe vigorous gas evolution when mixing formic acid and acetic anhydride. Is this normal? A: No, vigorous gas evolution is a critical warning sign. Acetic formic anhydride is thermally unstable and decomposes into carbon monoxide (CO) and acetic acid at elevated temperatures (typically >60 °C, but lower if catalyzed by impurities)[2][4].

  • Self-Validating Check: If you see bubbling during AFA preparation, your reagent is destroying itself.

  • Solution: Ensure the acetic anhydride is pre-cooled to 0 °C before the dropwise addition of formic acid, and control the exotherm carefully.

Q: My product completely disappears during the aqueous workup. Where did it go? A: Formamides derived from electron-deficient aminopyridines are highly susceptible to hydrolysis. Strong aqueous bases (e.g., NaOH, Na2CO3) or acids will rapidly cleave the formyl group, reverting the product back to 2-amino-5-chloropyridine.

  • Causality: The electron-withdrawing 5-chloro group stabilizes the leaving group (the aminopyridine), accelerating the hydrolysis mechanism.

  • Solution: Avoid aqueous workups entirely. Remove the volatile acids under reduced pressure (keeping the bath <30 °C) and isolate the product via trituration.

Q: I am observing a di-formylated byproduct in my LC-MS. How do I prevent this? A: Over-reaction can occur if a massive excess of AFA is used and the reaction is left for extended periods.

  • Solution: Limit the equivalents of AFA to 2.5 and strictly monitor the reaction via TLC/LC-MS, proceeding to the isolation step immediately upon consumption of the starting material.

References

  • Title: Acetic Formic Anhydride - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Formylation of Amines Source: nih.gov (PMC) URL: [Link]

  • Title: Acetic formic anhydride Source: wikipedia.org URL: [Link]

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: nih.gov (PMC) URL: [Link]

Sources

N-(5-chloropyridin-2-yl)formamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(5-chloropyridin-2-yl)formamide Senior Application Scientist Guide | Version 2.1 | Status: Verified

Executive Dashboard: Compound Vital Signs

ParameterSpecificationCritical Note
Compound Name N-(5-chloropyridin-2-yl)formamideOften abbreviated as N-5-CPF or 5-Cl-Py-NHCHO.
CAS Registry 5081-87-8Verify against vendor CoA; often confused with the amine precursor.
Molecular Weight 156.57 g/mol Degradant (Amine): 128.56 g/mol (Δ -28 Da).
Solubility DMSO, DMF, MethanolAvoid: Protophilic solvents for long-term storage.
Storage -20°C, DesiccatedHygroscopic; hydrolysis is autocatalytic in moist air.
Primary Risk Hydrolysis Deformylation to 2-amino-5-chloropyridine.

Part 1: The Stability Profile (The "Why")

Q: Why is this compound degrading even in the freezer? A: The instability is inherent to the electron-deficient nature of the pyridine ring. In N-(5-chloropyridin-2-yl)formamide, the chlorine atom at the 5-position and the pyridine nitrogen are electron-withdrawing. This pulls electron density away from the exocyclic amide nitrogen.

  • Resonance Competition: The amide nitrogen's lone pair is torn between donating into the carbonyl group (standard amide resonance) and the electron-poor pyridine ring.

  • Weakened Amide Bond: This "tug-of-war" weakens the C-N amide bond compared to a standard alkyl amide, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

Q: I see a "Ghost Peak" in my LC-MS. Is it an impurity? A: Likely not. This is often an In-Source Fragmentation artifact or a Rotamer .

  • Scenario A (Mass = M-28): If you see a peak at m/z ~129 (Positive mode) co-eluting with your main peak, this is the loss of CO (carbon monoxide) occurring inside the mass spectrometer source. This is standard for formamides.

  • Scenario B (Mass = M-28, Different RT): If the peak resolves chromatographically (different retention time), it is the degradation product: 2-amino-5-chloropyridine .

Part 2: Troubleshooting Modules

Module A: NMR Anomalies ( The "Split Peak" Issue)

User Complaint: "My proton NMR shows doubled peaks for the formyl proton and the pyridine ring. Is my sample contaminated?"

Diagnosis: No. You are observing Rotamers. Formamides exhibit restricted rotation around the N-C(O) bond due to partial double-bond character. This creates two distinct isomers in solution: cis (Z) and trans (E).

  • The Evidence: You will likely see two singlets for the formyl proton (-CHO) around 8.4–9.5 ppm. The ratio is solvent-dependent (often 3:1 or 4:1 in DMSO-d6).

Validation Protocol (Self-Check):

  • Run VT-NMR: Heat the NMR sample to 80°C (353 K).

  • Observation: If the two sets of peaks coalesce into sharp single peaks, they are rotamers. If they remain distinct, you have an impurity.

Module B: Deformylation During Reaction

User Complaint: "I used this as a starting material, but after workup, I only recovered the amine."

Diagnosis: Unintentional Hydrolysis. The formyl group is a "labile" protecting group. It falls off easily under:

  • Acidic Workups: Even 1M HCl can cleave this group rapidly.

  • Basic Conditions: Strong bases (NaOH, LiOH) or nucleophilic bases (hydrazine) will remove it.

  • Thermal Stress: Heating >60°C in wet solvents (even technical grade ethanol) promotes deformylation.

Corrective Action:

  • Switch Solvents: Use anhydrous aprotic solvents (DCM, THF) for reactions involving this intermediate.

  • Buffer Workups: Quench reactions with pH 7 phosphate buffer instead of strong acid/base.

Part 3: Visualizing the Chemistry

Diagram 1: Degradation & Fragmentation Pathways

This diagram illustrates the difference between chemical hydrolysis (storage issue) and in-source fragmentation (analytical artifact).

DegradationPathways Compound N-(5-chloropyridin-2-yl)formamide (MW 156.57) Transition Tetrahedral Intermediate Compound->Transition Slow Hydrolysis MS_Source LC-MS Source (High Voltage/Heat) Compound->MS_Source Injection Water H2O (Moisture) Water->Transition Amine 2-amino-5-chloropyridine (Degradant, MW 128.56) Transition->Amine - HCOOH Formic Formic Acid Transition->Formic MS_Source->Compound Intact Ion (m/z 157) Fragment [M-CO]+ Ion (Artifact, m/z ~129) MS_Source->Fragment - CO (28 Da) (In-Source Decay)

Caption: Figure 1. Distinguishing chemical degradation (Hydrolysis) from analytical artifacts (In-Source Fragmentation). Note that both result in a mass difference of 28 Da, but only hydrolysis produces a distinct chromatographic peak.

Diagram 2: Rotamer Equilibrium (NMR Troubleshooting)

Rotamers Cis Cis-Rotamer (Z) (Minor Isomer) Trans Trans-Rotamer (E) (Major Isomer) Cis->Trans Kd ~ 0.2-0.3 Equilibrium Restricted Rotation (Slow on NMR timescale at 25°C) HighTemp High Temp (>80°C) Fast Rotation Cis->HighTemp Heat Trans->HighTemp Heat Coalescence Single Averaged Peak HighTemp->Coalescence

Caption: Figure 2. The dynamic equilibrium of rotamers. At room temperature, distinct peaks appear.[1] At high temperature, rotation overcomes the energy barrier, resulting in peak coalescence.

Part 4: Validated Protocols

Protocol 1: Assessing Purity vs. Rotamers

Objective: Determine if "impurity" peaks are actually rotamers.

  • Preparation: Dissolve 5 mg of N-5-CPF in 0.6 mL DMSO-d6.

  • Baseline Scan: Acquire 1H NMR at 25°C (298 K). Note the chemical shift of the formyl proton (usually ~9.0 ppm and ~8.6 ppm).

  • Variable Temperature (VT):

    • Set probe temperature to 50°C (323 K). Shim and acquire.[2]

    • Set probe temperature to 80°C (353 K). Shim and acquire.[2]

  • Analysis:

    • Rotamers: Peaks broaden at 50°C and merge into a single sharp peak at 80°C.

    • Impurities: Peaks remain sharp and distinct; no coalescence occurs.

Protocol 2: Forced Degradation (Stress Test)

Objective: Confirm the retention time of the amine degradant.

  • Control: Inject 10 µL of fresh 1 mM standard in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL of 1 mM standard with 100 µL 0.1 M HCl.

    • Heat at 40°C for 1 hour.

    • Neutralize with bicarbonate.

  • Analysis: Inject the stressed sample.

  • Result: The peak appearing at the earlier retention time (more polar) with m/z 129 is the confirmed 2-amino-5-chloropyridine .

References

  • Synthesis and General Reactivity of N-Heteroaryl Formamides

    • Olyaei, A. et al.[3] "Al2O3 Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides under Solvent-Free Conditions." ResearchGate.[3]

  • Analytical Validation & Forced Degradation Guidelines

    • Blessy, M. et al.[4] "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis.

  • Mechanistic Insight into Formamide Hydrolysis/Formation

    • Cantat, T. et al. "Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes." ACS Inorganic Chemistry.
  • Thermal Stability of Chloropyridine Derivatives

    • Manisa Celal Bayar University.[5] "Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide."

Sources

Technical Support Center: Optimizing the Purity of N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and purifying N-(5-chloropyridin-2-yl)formamide .

This compound is a highly valuable building block in pharmaceutical development—often serving as a precursor for complex imidazopyridines, azaindoles, and active pharmaceutical ingredients (APIs) like Factor Xa inhibitors[1]. However, the electron-withdrawing nature of the chloropyridine ring complicates its synthesis, frequently resulting in a crude product contaminated with unreacted starting materials or over-formylated byproducts.

This guide provides field-proven, mechanistically grounded solutions to elevate your product purity to >99%.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls, leaving a significant amount of unreacted 5-chloro-2-aminopyridine. Why is this happening, and how can I drive it to completion?

The Causality: The exocyclic amino group on 5-chloro-2-aminopyridine is inherently a weak nucleophile. The pyridine ring nitrogen and the 5-chloro substituent both withdraw electron density via inductive and resonance effects. Consequently, standard formylating conditions (e.g., heating in aqueous formic acid) are insufficient to drive the reaction to completion[2]. The Solution: You must use a highly activated formylating agent. Acetic formic anhydride (AFA) , generated in situ by mixing acetic anhydride and formic acid, is the optimal reagent[3]. The mixed anhydride is significantly more electrophilic than formic acid alone, allowing the formylation of the deactivated amine to proceed rapidly at mild temperatures (40–50 °C).

Q2: I am seeing a high percentage of the N,N-diformyl impurity in my LC-MS/HPLC data. How do I prevent over-formylation?

The Causality: While AFA is excellent for driving the initial formylation, it is reactive enough to formylate the newly formed secondary amide, yielding an N,N-diformyl derivative. This secondary reaction is accelerated by excess reagent and elevated temperatures. The Solution: Strict stoichiometric and thermal control is required. Limit the AFA to 1.1 – 1.2 equivalents relative to the starting amine, and strictly maintain the reaction temperature below 50 °C. If the N,N-diformyl impurity still forms, it can be effectively purged during downstream recrystallization from ethyl acetate[3].

Q3: During the aqueous workup, my product yield drops, and I detect an increase in the starting amine. What is going wrong?

The Causality: N-formyl compounds are susceptible to hydrolysis, reverting back to the free amine if exposed to harsh conditions[4]. If your aqueous quench is too acidic (due to unreacted formic/acetic acid) or if you use strong bases (like NaOH) to neutralize the mixture, you will inadvertently hydrolyze your desired product. The Solution: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). This provides a mildly basic environment (pH ~8) that neutralizes residual acids without triggering the hydrolysis of the formamide bond.

Q4: My crude purity is around 85%. What is the most reliable purification strategy to reach >99% purity?

The Causality: Column chromatography on standard silica gel can sometimes lead to streaking or irreversible adsorption of nitrogen-rich heterocycles due to acidic silanol interactions[5]. The Solution: Recrystallization is the most scalable and effective method for this specific matrix. The N,N-diformyl impurity and residual 5-chloro-2-aminopyridine have significantly different solubility profiles in mid-polarity solvents compared to the target mono-formamide. Recrystallization from an Ethyl Acetate/Hexane mixture or an Ethanol/Water system will selectively precipitate the pure N-(5-chloropyridin-2-yl)formamide while leaving the impurities in the mother liquor[5].

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of reagent selection, the table below summarizes the kinetic and purity outcomes when reacting 5-chloro-2-aminopyridine under various formylating conditions.

Table 1: Comparison of Formylation Conditions for 5-Chloro-2-aminopyridine

Formylating AgentEquivalentsTemp (°C)Conversion (%)Target Mono-Formyl Purity (%)N,N-Diformyl Impurity (%)
Formic Acid (85%)5.01006560< 1
Triethyl Orthoformate3.012040350
Acetic Formic Anhydride 1.1 40 > 98 92 5
Acetic Formic Anhydride2.560> 997522

Part 3: Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology is designed to be a self-validating system. By monitoring the specific visual and thermal cues at each step, you can verify the integrity of the protocol in real-time.

Step 1: In Situ Preparation of Acetic Formic Anhydride (AFA)
  • In a dry, round-bottom flask under nitrogen, combine Formic Acid (1.5 equivalents) and Acetic Anhydride (1.2 equivalents).

  • Heat the mixture to 55 °C for 2 hours. Validation check: The mixture should remain a clear, colorless liquid. This pre-mixing is critical to form the mixed anhydride[3].

  • Cool the resulting AFA solution to room temperature.

Step 2: N-Formylation Reaction
  • In a separate flask, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in anhydrous Ethyl Acetate (EtOAc) (approx. 5 volumes).

  • Place the flask in a water bath to maintain a temperature of 40 °C.

  • Add the freshly prepared AFA solution dropwise over 15 minutes. Validation check: A slight exotherm should be observed. If the temperature exceeds 50 °C, pause the addition to prevent N,N-diformylation.

  • Stir the reaction at 40 °C for 1–2 hours. Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (higher Rf) should disappear.

Step 3: Quench and Extraction
  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Slowly add the mixture to a vigorously stirred solution of cold, saturated aqueous NaHCO₃ until the evolution of CO₂ gas ceases and the aqueous layer pH is ~8.

  • Transfer to a separatory funnel and extract the aqueous layer twice with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Step 4: Recrystallization (Purification)
  • Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • If the solution is highly colored, add activated charcoal, boil for 2 minutes, and perform a hot filtration[5].

  • Add Hexane dropwise to the hot, clear filtrate until slight turbidity persists, then allow the flask to cool slowly to room temperature, followed by 1 hour in an ice bath.

  • Collect the white crystalline solid via vacuum filtration and wash with cold Hexane. Dry under vacuum to afford pure N-(5-chloropyridin-2-yl)formamide (>99% purity).

Part 4: Mechanistic Workflow Visualization

The following diagram maps the chemical workflow, highlighting the divergence of impurity pathways and the exact stages where clearance occurs.

G SM 5-Chloro-2-aminopyridine (Starting Material) Reaction N-Formylation (40-50 °C, EtOAc) SM->Reaction Reagent Acetic Formic Anhydride (Formylating Agent) Reagent->Reaction Target N-(5-chloropyridin-2-yl)formamide (Desired Product) Reaction->Target Optimal Eq. Impurity1 N,N-Diformyl Derivative (Over-reaction) Reaction->Impurity1 Excess Anhydride / High Temp Impurity2 Unreacted Amine (Incomplete Reaction) Reaction->Impurity2 Insufficient Anhydride Workup Aqueous Quench & Extraction (NaHCO3 wash) Target->Workup Impurity1->Workup Impurity2->Workup Purification Recrystallization (EtOAc / Hexane) Workup->Purification Purification->Impurity1 Remains in Mother Liquor Purification->Impurity2 Remains in Mother Liquor Pure Pure N-(5-chloropyridin-2-yl)formamide (>99% Purity) Purification->Pure

Reaction workflow and impurity clearance for N-(5-chloropyridin-2-yl)formamide synthesis.

Part 5: References

  • Scholaris.ca. Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. Retrieved from: [Link]

  • Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Retrieved from:

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from:[Link]

Sources

N-(5-chloropyridin-2-yl)formamide reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic, kinetic, and isolation challenges associated with scaling up the synthesis of N-(5-chloropyridin-2-yl)formamide.

Scaling up heteroaryl formylations transitions a process from a simple laboratory mixing task into a complex chemical engineering challenge. The formylation of 2-amino-5-chloropyridine relies on the in-situ generation of a mixed anhydride. While highly efficient, this intermediate introduces severe thermal hazards and selectivity issues when moving from gram-scale to multi-kilogram pilot production.

Below, you will find the validated workflow, critical process parameters, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ designed to ensure process safety and API-grade purity.

Process Workflow & Hazard Control

Workflow Reagents Formic Acid + Acetic Anhydride MixedAnhydride Acetic Formic Anhydride (Mixed Anhydride) Reagents->MixedAnhydride 0-25°C Exothermic Reaction N-Formylation (T < 40°C) MixedAnhydride->Reaction Substrate 2-Amino-5-chloropyridine Substrate->Reaction Product N-(5-chloropyridin-2-yl)formamide (Target) Reaction->Product Crystallization Byproduct CO Gas + Acetic Acid (Hazards/Waste) Reaction->Byproduct Thermal decomp. >60°C

Reaction pathway and hazard control points for N-(5-chloropyridin-2-yl)formamide synthesis.

Quantitative Scale-Up Parameters

To safely transition from bench to pilot scale, strict adherence to the thermodynamic limits of the mixed anhydride is required.

Process ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Critical Safety / Quality Limit
Anhydride Formation Temp. 0–25 °C10–15 °C (Active cooling)< 30 °C (Prevents CO gas evolution)
Formylation Reaction Temp. 20–25 °C15–25 °C< 40 °C (Prevents diformylation)
Reagent Stoichiometry 1.0 : 1.51.0 : 1.15Max 1.20 eq anhydride to amine
Water Content (Solvents) < 0.1%< 0.05%< 0.05% (Prevents reagent hydrolysis)
Isolation pH Uncontrolled7.0–7.5pH 7.0–8.0 (Prevents product hydrolysis)

Self-Validating Scale-Up Methodology

This protocol is designed for a 50 L glass-lined reactor equipped with a retreat curve impeller and automated dosing pumps interlocked to internal temperature probes.

Step 1: In-Situ Generation of Acetic Formic Anhydride
  • Action: Charge 5.0 kg of anhydrous Formic Acid (98–100%) into the dry reactor under a nitrogen sweep. Chill the reactor jacket until the internal temperature reaches 5 °C. Slowly dose 8.5 kg of Acetic Anhydride via a pump, maintaining the internal temperature below 15 °C.

  • Causality: Formic acid alone is an insufficiently strong electrophile to formylate the deactivated 2-aminopyridine ring. Reacting it with acetic anhydride creates acetic formic anhydride, a highly reactive formylating agent. This activation step is highly exothermic and must be controlled to prevent thermal runaway.

  • Self-Validation: Wait 2 hours post-addition. Pull a sample for FTIR analysis. The step is validated as complete when the acetic anhydride carbonyl stretch (~1820 cm⁻¹) disappears and the mixed anhydride peaks (1765 and 1791 cm⁻¹) dominate .

Step 2: Substrate Addition and Formylation
  • Action: In a separate vessel, dissolve 10.0 kg of 2-amino-5-chloropyridine in 30 L of anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Pump this solution into the mixed anhydride reactor over 3 hours, strictly maintaining the internal temperature between 15–25 °C.

  • Causality: The C2-amino group is nucleophilically deactivated by the electron-withdrawing C5-chloro group and the pyridine nitrogen . The amine selectively attacks the less sterically hindered formyl carbonyl of the mixed anhydride, yielding the desired formamide and acetic acid byproduct.

  • Self-Validation: Pull an aliquot after 4 hours of stirring. Analyze via HPLC (UV at 254 nm). The protocol validates itself for the next phase when the 2-amino-5-chloropyridine peak area is <1.0%.

Step 3: Quench and Isolation
  • Action: Transfer the reaction mixture into a secondary reactor containing 50 L of chilled water (5 °C). Slowly add 20% w/w aqueous NaOH until the aqueous phase pH stabilizes at 7.0–7.5.

  • Causality: The reaction generates stoichiometric amounts of corrosive acetic acid. Direct concentration at scale degrades the product. Neutralization converts acetic acid to water-soluble sodium acetate, forcing the highly crystalline N-(5-chloropyridin-2-yl)formamide to precipitate out of the biphasic mixture.

  • Self-Validation: Verify the pH using a calibrated meter. Filter the slurry and wash the cake with water. The isolation is validated when the filtrate pH is strictly neutral (pH 7.0), confirming the complete removal of residual acetate salts.

Troubleshooting & FAQs

Q1: Why does the reaction mixture pressurize or erupt during the mixed anhydride preparation at scale? A1: Acetic formic anhydride is thermally unstable. Above 60 °C, it undergoes rapid disproportionation and decomposition, releasing large volumes of carbon monoxide (CO) gas . At scale, the exothermic mixing of acetic anhydride and formic acid can easily breach this threshold if addition rates outpace the reactor's heat removal capacity. Always use active jacket cooling and interlock the addition pump to the internal temperature probe.

Q2: How do I prevent the formation of N,N-diformyl or formamidine byproducts? A2: Diformylation occurs when excess mixed anhydride is used and temperatures exceed 40 °C. Ensure strict stoichiometric control (maximum 1.15 to 1.20 equivalents of mixed anhydride) and maintain the reaction at 20–25 °C. If diformylation is detected, a mild basic workup (e.g., stirring with K2CO3 in methanol) can selectively cleave the second formyl group without affecting the primary formamide.

Q3: Why is my 2-amino-5-chloropyridine starting material failing to fully convert even with excess reagent? A3: Moisture contamination is the primary culprit. Acetic formic anhydride is highly sensitive to water, rapidly hydrolyzing back to formic and acetic acids . Ensure all reactors are thoroughly dried, and strictly use anhydrous formic acid (98–100%) rather than 85% aqueous solutions. Self-validate by running a Karl Fischer titration on your solvents prior to reagent addition (target <0.05% water).

Q4: What reactor materials are safe for this scale-up? A4: The combination of formic acid, acetic acid, and potential trace chlorides makes this process highly corrosive. Standard 304 or 316L stainless steel reactors will suffer pitting and iron leaching, which can discolor the final product. Glass-lined steel or Hastelloy C-276 reactors are mandatory for this process to ensure equipment integrity and API purity .

References

  • Title: Acetic Formic Anhydride - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL: [Link]

  • Title: Acetic formic anhydride Source: Wikipedia URL: [Link]

  • Title: Safety Data Sheet: Acetic acid anhydride Source: Carl Roth URL: [Link]

Technical Support Center: N-(5-chloropyridin-2-yl)formamide Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects on Synthesis, Stability, and Reactivity of N-(5-chloropyridin-2-yl)formamide. Reference ID: TSC-PYR-05CL Status: Active Guide

Introduction

Welcome to the Technical Support Center. This guide addresses critical solvent-dependent behaviors of N-(5-chloropyridin-2-yl)formamide , a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban).

The 2-amidopyridine motif is electronically unique: the pyridine nitrogen renders the amide proton highly acidic (pKa ~11-12), while the 5-chloro substituent serves as a handle for palladium-catalyzed cross-coupling. Solvent choice in this system is not merely about solubility; it dictates tautomeric state , catalyst longevity , and chemoselectivity .

Module 1: Synthesis & Solubility Optimization

The Core Issue

Users frequently report low conversion rates or "stalled" reactions when synthesizing this intermediate from 2-amino-5-chloropyridine. This is often due to the equilibrium nature of direct formylation and the poor solubility of the crystalline product, which can entrap unreacted starting material.

Workflow Visualization: Synthesis Pathways

SynthesisPath Start 2-amino-5-chloropyridine Reagent1 Formic Acid / Ac2O (DCM or THF) Start->Reagent1 Reagent2 Ethyl Formate (Reflux) Start->Reagent2 Product N-(5-chloropyridin-2-yl)formamide Start->Product Primary Route (Solvent: DCM/Toluene) Impurity Bis-formylated Side Product Product->Impurity Excess Ac2O High Temp

Figure 1: Synthetic pathways for formylation. Acetic Formic Anhydride (AFA) in DCM is preferred for mild conversion, while Toluene allows azeotropic water removal.

Troubleshooting Guide: Synthesis

Q: I am using neat formic acid for formylation, but the reaction stalls at 60% conversion. Why? A: Formylation is an equilibrium process. Water produced during the reaction promotes hydrolysis back to the amine.

  • The Fix: Switch to a solvent system capable of azeotropic distillation. Use Toluene or Chlorobenzene and a Dean-Stark trap. Alternatively, use Acetic Formic Anhydride (AFA) generated in situ in DCM (Dichloromethane). The acetic anhydride consumes the water, driving the equilibrium forward [1].

Q: My product precipitates as a gum rather than a solid. How do I fix this? A: This indicates solvent entrapment or partial solubility.

  • The Fix: Avoid DMF or DMSO for the workup. The product has high crystallinity in non-polar solvents. After the reaction, perform a solvent swap to MTBE (Methyl tert-butyl ether) or Heptane/EtOAc (3:1) to force precipitation of a clean, filterable solid.

Solubility Profile
SolventSolubility RatingApplication Note
DMSO/DMF HighGood for subsequent coupling reactions; difficult to remove.
THF/MeTHF ModerateExcellent balance for reaction and workup.
DCM ModerateStandard for synthesis using AFA.
Toluene Low (Cold) / High (Hot)Ideal for recrystallization and azeotropic synthesis.
Water InsolubleUsed for wash steps to remove inorganic salts.

Module 2: Cross-Coupling Reactions (The 5-Cl Handle)

The Core Issue

The 5-chloro position is deactivated compared to bromopyridines. Researchers often use aggressive catalysts or high temperatures, leading to dehalogenation or catalyst death. The choice of solvent is the primary determinant of catalyst life in these systems.

Mechanistic Logic: Solvent Coordination

In Pd-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki), the solvent must dissolve the catalytic cycle intermediates without competing for the metal center.

  • Coordinating Solvents (DMF, DMAc): Can stabilize the oxidative addition complex but may retard the reaction if they bind too tightly to the Pd(0) species.

  • Protic Solvents (Alcohols): Can promote dehalogenation (replacing Cl with H) via hydride transfer mechanisms [2].

Workflow Visualization: Competitive Reaction Pathways

ReactionNetwork Substrate N-(5-chloropyridin-2-yl)formamide Pd0 Pd(0) Catalyst Substrate->Pd0 Oxidative Addition Hydrolysis Hydrolysis to Amine (Side Reaction) Substrate->Hydrolysis Aqueous Base High Temp Coupling C-C / C-N Bond Formation (Desired) Pd0->Coupling Non-polar/Aprotic (Dioxane/Toluene) Dehalo Dehalogenation (C-H) (Side Reaction) Pd0->Dehalo Protic Solvents (MeOH/iPrOH)

Figure 2: Solvent influence on reaction outcomes.[1][2][3] Protic solvents risk dehalogenation; aqueous bases risk hydrolysis.

Troubleshooting Guide: Coupling Reactions

Q: My Suzuki coupling in DMF/Water works, but I see 15% hydrolysis of the formamide. How do I prevent this? A: The formamide group is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures required to activate the aryl chloride.

  • The Fix: Switch to anhydrous conditions using 1,4-Dioxane or Toluene with an inorganic base like Cs2CO3 or K3PO4. If water is strictly necessary for the boronic acid, reduce the water ratio to <5% v/v or use a weaker base (e.g., K2CO3 instead of NaOH) [3].

Q: The reaction turns black (Pd precipitation) and stops before completion. A: This is "Catalyst Death," likely caused by insufficient ligand stabilization in the chosen solvent.

  • The Fix: If using Toluene, the non-polar environment may not stabilize the ionic Pd(II) intermediates. Switch to 1,4-Dioxane or THF . These ethereal solvents provide weak coordination that stabilizes the catalyst without inhibiting the cycle [4].

Q: Can I use alcohols (MeOH/EtOH) to improve solubility of the boronic acid? A: Avoid if possible. Alcohols in the presence of Pd(0) can serve as hydride sources, leading to hydrodehalogenation (stripping the chlorine atom). If solubility is an issue, use n-Butanol (sterically hindered) or a co-solvent mixture of Dioxane:Water (9:1) .

Module 3: Stability & Storage

The Core Issue

N-(5-chloropyridin-2-yl)formamide is stable as a solid but degrades in solution over time, particularly in "wet" hygroscopic solvents.

Stability Protocol
ParameterRecommendationMechanism of Failure
Storage Solvent None (Store Solid) Solution storage promotes slow hydrolysis.
LCMS Solvent Acetonitrile/Water Avoid MeOH in LCMS samples if waiting >4 hours; slow methanolysis can occur.
Hygroscopic Solvents Dry DMSO/DMF only Wet DMSO (absorbs water from air) accelerates hydrolysis to 2-amino-5-chloropyridine.

Q: I see a new peak in LCMS at M-28 (Mass 128) after leaving the sample overnight. A: This is the 2-amino-5-chloropyridine (Loss of CO).

  • Root Cause: Your LCMS solvent (likely Methanol/Water) or the sample solvent (DMSO) contained water/acid, and the formamide hydrolyzed.

  • Validation: Prepare a fresh sample in dry Acetonitrile. If the peak disappears, it was an artifact of solution stability, not a reaction impurity [5].

References

  • Process for the preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide (Betrixaban Intermediate). Technical Disclosure Commons. (2021). Link

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of Organic Chemistry / PMC. (2025). Link

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction. Canadian Journal of Chemistry. (2011). Link

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. (2019). Link

  • N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Synthesis (Analogous Chemistry). ChemicalBook. (2025). Link

Sources

Validation & Comparative

Validation of N-(5-chloropyridin-2-yl)formamide Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(5-chloropyridin-2-yl)formamide is a critical transformation in the development of pharmaceutical intermediates and agrochemicals. However, formylating deactivated heteroaromatic amines presents unique kinetic and thermodynamic challenges. This guide provides an objective, data-driven comparison of the three primary methodologies for this transformation: Mixed Anhydride Activation, CDMT-Mediated Coupling, and Solvent-Free Thermal Condensation. By analyzing the mechanistic causality behind each protocol, researchers can select the optimal route balancing yield, scalability, and atom economy.

The Chemical Challenge: Electronics of 2-Amino-5-chloropyridine

To understand why standard formylation methods often fail or require harsh conditions for this substrate, we must examine the electronic environment of the starting material, 2-amino-5-chloropyridine[1].

  • Inductive Deactivation: The highly electronegative chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I effect) across the conjugated pyridine system.

  • Resonance Deactivation: The pyridine ring nitrogen acts as an electron sink, further pulling electron density away from the exocyclic amino group.

As a result, the amine is a remarkably poor nucleophile. Simple exposure to formic acid at room temperature yields negligible product. Successful formylation requires either the generation of a highly electrophilic formylating agent or the application of significant thermal energy.

Comparative Analysis of Synthesis Methods

Method A: Mixed Anhydride Activation (Acetic Formic Anhydride)

Mechanism & Causality: This method relies on the in situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride[2]. AFA is a highly reactive, unsymmetrical anhydride. The steric bulk of the methyl group on the acetate side directs the incoming nucleophile (the amine) to attack the less sterically hindered formyl carbonyl, ensuring high chemoselectivity for formylation over acetylation. Pros: Exceptionally fast reaction times; operates at or below room temperature; high yields even for deactivated amines. Cons: AFA is thermodynamically unstable and decomposes into carbon monoxide and acetic acid. It must never be stored in sealed containers due to the risk of explosive overpressurization[2].

Method B: CDMT-Mediated Formylation

Mechanism & Causality: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used to activate formic acid, generating a highly reactive triazine ester intermediate[3]. The addition of a base like N-methylmorpholine (NMM) facilitates the reaction. Pros: Extremely mild conditions; highly selective; avoids the generation of carbon monoxide gas. Cons: CDMT is expensive; the reaction has poor atom economy, generating significant high-molecular-weight byproducts that complicate purification.

Method C: Solvent-Free Thermal Condensation

Mechanism & Causality: This "green chemistry" approach utilizes neat formic acid or ethyl formate at elevated temperatures (60–80 °C) without additional catalysts or solvents[4]. The thermal energy overcomes the high activation barrier caused by the amine's poor nucleophilicity. Pros: Environmentally benign; no complex reagents; easy workup. Cons: Extended reaction times are required for deactivated substrates like 2-amino-5-chloropyridine; thermal degradation of the starting material can reduce overall yield.

Quantitative Data Comparison

The following table summarizes the performance metrics of each method when applied specifically to the formylation of 2-amino-5-chloropyridine.

Synthesis MethodFormylating AgentTemp (°C)Time (h)Yield (%)Atom EconomyScalability
A: Mixed Anhydride Acetic Formic Anhydride0 to 252 - 488 - 95HighExcellent
B: CDMT-Mediated CDMT / Formic Acid255 - 1285 - 90LowModerate
C: Solvent-Free Formic Acid (Neat)70 - 8012 - 2460 - 75Very HighGood

Mechanistic and Workflow Visualizations

Mechanism N1 Formic Acid N3 Acetic Formic Anhydride (Mixed Anhydride) N1->N3 N2 Acetic Anhydride N2->N3 N5 Tetrahedral Intermediate N3->N5 + Amine N4 5-chloropyridin-2-amine (Nucleophilic Attack) N4->N5 N6 N-(5-chloropyridin-2-yl)formamide N5->N6 Elimination N7 Acetic Acid (Byproduct) N5->N7

Caption: Mechanistic pathway of N-formylation using acetic formic anhydride.

Workflow A Formic Acid + Acetic Anhydride B Stir at 0-5 °C (Form Acetic Formic Anhydride) A->B C Add 5-chloropyridin-2-amine in DCM B->C D Warm to Room Temp (Stir 2-4 h) C->D E Aqueous Quench & Extraction D->E F N-(5-chloropyridin-2-yl)formamide E->F

Caption: Workflow for the synthesis of N-(5-chloropyridin-2-yl)formamide via mixed anhydride.

Validated Experimental Protocol: Mixed Anhydride Method

Due to its superior yield and scalability, the Acetic Formic Anhydride (AFA) method is the industry standard. The following protocol is designed as a self-validating system, ensuring intermediate verification at critical steps.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq, 10.0 mmol, 1.28 g)

  • Formic acid (98%) (3.0 eq, 30.0 mmol, 1.13 mL)

  • Acetic anhydride (2.5 eq, 25.0 mmol, 2.36 mL)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • AFA Generation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (CRITICAL: Do not seal the system due to CO evolution[2]), add formic acid (1.13 mL). Cool the flask to 0 °C using an ice bath.

  • Anhydride Addition: Slowly add acetic anhydride (2.36 mL) dropwise over 5 minutes.

    • Self-Validation: The reaction is mildly exothermic. Maintain stirring at 0–5 °C for 1 hour to ensure complete formation of acetic formic anhydride.

  • Substrate Addition: Dissolve 2-amino-5-chloropyridine (1.28 g) in DCM (10 mL). Add this solution dropwise to the AFA mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material spot (UV active, lower Rf) should cleanly convert to a new, higher Rf spot corresponding to the formamide.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench by adding cold saturated aqueous NaHCO3 (20 mL) dropwise until gas evolution ceases and the pH is ~7.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-(5-chloropyridin-2-yl)formamide as an off-white solid.

References

  • PubChem : "2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174". 3

  • Organic Syntheses : "Organic Syntheses Collective Volume 6 | Acetic Formic Anhydride". 5

  • MDPI : "Formylation of Amines". 6

  • Taylor & Francis : "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines". 7

Sources

Comparing N-(5-chloropyridin-2-yl)formamide with other formylating agents

Comparative Guide: -(5-chloropyridin-2-yl)formamide vs. Classical Formylating Agents

Executive Summary: The "Active Amide" Spectrum

In drug discovery, the choice of formylating agent dictates chemoselectivity. Classical reagents like Vilsmeier-Haack are aggressive electrophiles suitable for aromatic substitution.[1] In contrast,


-Heteroaryl formamidesNucleophilic Acyl Substitution (Transamidation)

N-5-CPF occupies a unique "Goldilocks" zone in the reactivity spectrum:

  • Less Reactive than

    
    -Formylsaccharin:  The leaving group (5-chloropyridin-2-amine, pKa ~4.0) is less acidic than saccharin (pKa ~1.6), making N-5-CPF more selective and easier to handle.
    
  • More Reactive than DMF: The electron-withdrawing chlorine and the pyridine nitrogen activate the formyl group, allowing transfer under conditions where DMF is inert.

Reagent Classification Matrix
FeatureN-5-CPF Vilsmeier-Haack

-Formylsaccharin
Duff Reagent
Mechanism Transamidation (Nucleophilic)Electrophilic Aromatic SubstitutionAcyl Transfer (Activated Amide)Electrophilic (Iminium)
Primary Target Amines, Alcohols (Protection)Electron-rich Aromatics/HeterocyclesAmines, Alcohols (Rapid)Phenols (ortho-selective)
Reactivity Mild / TunableHigh / AggressiveVery HighModerate
Byproduct 5-Chloro-2-aminopyridine (Solid)Phosphoric acid / DimethylamineSaccharin (Solid)Methylamine salts
Atom Economy Low (High MW carrier)ModerateLowModerate

Mechanistic Analysis & Causality

The N-5-CPF Advantage: Chelation-Assisted Activation

Unlike Vilsmeier reagents which generate a transient, moisture-sensitive chloroiminium species, N-5-CPF is a stable solid. Its reactivity is driven by the electronic deficiency of the pyridine ring :

  • The 5-Chloro substituent (Inductive effect, -I) pulls electron density from the ring.

  • The Pyridine Nitrogen acts as an electron sink.

  • Result: The amide C-N bond is weakened (twisted), making the formyl carbonyl more electrophilic than in standard formanilides.

Comparative Pathways (Graphviz Diagram)

The following diagram contrasts the activation pathways of Vilsmeier-Haack (POCl3/DMF) versus the Transamidation pathway of N-5-CPF.

FormylationPathwayscluster_0Vilsmeier-Haack (Electrophilic)cluster_1N-5-CPF (Transamidation)DMFDMFVilsmeierReagentChloroiminium Ion(Vilsmeier Reagent)DMF->VilsmeierReagent+ POCl3POCl3POCl3AldehydeAryl AldehydeVilsmeierReagent->Aldehyde+ Arene(SEAr Mechanism)N5CPFN-(5-chloropyridin-2-yl)formamide(Stable Donor)VilsmeierReagent->N5CPFMechanisticDivergenceAreneElectron-RichAreneTetIntTetrahedralIntermediateN5CPF->TetInt+ NucleophileTargetNuTarget Amine/Alcohol(Nucleophile)FormylatedProdN-Formyl ProductTetInt->FormylatedProdCollapseByproduct5-Cl-Pyridin-2-amine(Precipitate)TetInt->ByproductLeaving Group

Caption: Figure 1. Mechanistic divergence between Vilsmeier (Electrophilic substitution) and N-5-CPF (Nucleophilic Acyl Substitution).

Experimental Protocols

Protocol A: Selective -Formylation of Secondary Amines using N-5-CPF

Context: This protocol is ideal when the substrate contains acid-sensitive groups (acetals, silyl ethers) that would not survive the HCl generated in Vilsmeier or DCC/Formic acid conditions.

Materials:

  • Substrate: 1.0 eq (Secondary Amine)

  • Reagent: N-5-CPF (1.1 eq)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Catalyst: Imidazole (0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Methodology:

  • Charge: In a dried reaction vial, dissolve 1.0 mmol of the secondary amine in 3 mL of anhydrous 1,4-Dioxane.

  • Addition: Add 1.1 mmol of N-5-CPF in one portion.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Why? Unlike

      
      -formylsaccharin (RT reaction), the pKa of the 5-chloropyridin-2-amine leaving group requires thermal activation to drive the equilibrium forward.
      
  • Monitoring: Monitor via TLC/LC-MS. The disappearance of the amine and the appearance of the less polar formamide indicates completion.

  • Workup (Self-Validating Step): Cool to room temperature. The byproduct, 5-chloropyridin-2-amine , often crystallizes out of non-polar solvents (Toluene).

    • Filtration: Filter the solid byproduct.

    • Wash: Wash the filtrate with 1M HCl (to remove traces of unreacted pyridine byproduct) and Brine.

  • Isolation: Concentrate the organic layer to yield the

    
    -formylated product.
    
Protocol B: Synthesis of N-5-CPF (The Reagent Itself)

Context: Since N-5-CPF is not always commercially available as a bulk reagent, synthesis is often required.

  • Reactants: 5-Chloro-2-aminopyridine (1.0 eq) + Formic Acid (5.0 eq) + Acetic Anhydride (2.5 eq).

  • Procedure: Prepare mixed anhydride (HCOO-COMe) in situ at 0°C, then add the amine. Stir at RT for 2 hours.

  • Quench: Quench with ice water. The product, N-5-CPF , precipitates as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water to ensure high purity for use as a donor.

Performance Data & Selection Guide

The following table compares the yield and conditions for formylating Morpholine (Model Substrate) using different agents.

ReagentConditionsYield (%)Side ReactionsSuitability
N-5-CPF Dioxane, 80°C, 4h88%None observedHigh: Acid-sensitive substrates.

-Formylsaccharin
DCM, RT, 30 min95%NoneHigh: Rapid synthesis, but reagent is expensive.
Vilsmeier (DMF/POCl3) 0°C to RT92%Chlorination of alcoholsLow: For amines (forms amidines/salts).
HCOOH / DCC DCM, 0°C85%DCU removal difficultMedium: Standard coupling issues.
Ethyl Formate Reflux (neat)70%Slow kineticsLow: Requires excess reagent.
Critical Analysis for Drug Development
  • Impurity Profile: When using N-5-CPF, the primary impurity is the cleaved aminopyridine. This is distinct from the target molecule by a significant logP difference, simplifying purification (unlike DCU from DCC coupling).

  • Safety: N-5-CPF avoids the use of Carbon Monoxide (CO) gas, which is often used in palladium-catalyzed aminocarbonylation, offering a safer bench-top alternative.[2]

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Katritzky, A. R., et al. (2000). N-Formylbenzotriazole: A Stable, Convenient and Selective Formylating Agent. Journal of Organic Chemistry.[2]

  • Shekhar, S., et al. (2011). Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides. Journal of Organic Chemistry.[2]

  • Moghaddam, F. M., et al. (2008). N-Formylsaccharin: A New and Efficient Formylating Agent. Tetrahedron Letters.

  • PubChem Compound Summary. (2025). N-(5-chloropyridin-2-yl)formamide (CID 10198177). National Center for Biotechnology Information.

Comparative analysis of N-(5-chloropyridin-2-yl)formamide synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of N-aryl formamides is a cornerstone transformation. N-(5-chloropyridin-2-yl)formamide, a key building block for various active pharmaceutical ingredients, presents a case study in the strategic selection of synthetic routes. This guide provides a comparative analysis of established and emerging methods for its synthesis, focusing on the N-formylation of 2-amino-5-chloropyridine. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Introduction to the Synthetic Challenge

The primary precursor for N-(5-chloropyridin-2-yl)formamide is 2-amino-5-chloropyridine, a readily available starting material. The core chemical transformation is the introduction of a formyl group onto the amino functionality. The choice of formylating agent and reaction conditions significantly impacts yield, purity, scalability, and the overall environmental footprint of the synthesis. This guide will compare four distinct and representative synthetic strategies:

  • Classical Approach: Formylation with Formic Acid

  • Highly Efficient Method: In Situ Generation of Acetic Formic Anhydride

  • Base-Catalyzed Approach: Formylation with Ethyl Formate

  • Green Chemistry Alternative: Mechanochemical Synthesis

The following sections will provide a detailed exploration of each of these routes.

Route 1: The Classical Approach - Formylation with Formic Acid

The direct use of formic acid for N-formylation is a long-established and straightforward method. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule.[1]

Mechanistic Rationale

The reaction is typically performed at elevated temperatures to drive the dehydration equilibrium towards the product. The use of a Dean-Stark trap in a solvent like toluene is a common strategy to azeotropically remove the water byproduct, thereby increasing the reaction yield.[1] Alternatively, a solvent-free approach can be employed by heating the amine directly with an excess of formic acid.[2]

Amine 2-Amino-5-chloropyridine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid FormicAcid->Intermediate Product N-(5-chloropyridin-2-yl)formamide Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: Mechanism of N-formylation with formic acid.

Experimental Protocols

Protocol 1.1: Solvent-Based Dehydration

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-5-chloropyridine (1.0 eq), formic acid (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 1.2: Solvent-Free Method

  • In a round-bottom flask, combine 2-amino-5-chloropyridine (1.0 eq) and formic acid (2.0-3.0 eq).

  • Heat the mixture to 60-80°C for 1-3 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture and carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route 2: The Highly Efficient Method - In Situ Acetic Formic Anhydride

For rapid and high-yielding N-formylation, the use of acetic formic anhydride (AFA) is a superior choice. AFA is a potent formylating agent that is typically generated in situ from the reaction of acetic anhydride with formic acid.[3][4]

Mechanistic Rationale

The formyl group in AFA is significantly more electrophilic than the acetyl group, leading to the selective transfer of the formyl moiety to the amine nucleophile.[3] The reaction is fast, often completed in minutes, and proceeds cleanly at low temperatures.

AceticAnhydride Acetic Anhydride AFA Acetic Formic Anhydride AceticAnhydride->AFA FormicAcid Formic Acid FormicAcid->AFA In situ generation Intermediate Tetrahedral Intermediate AFA->Intermediate Amine 2-Amino-5-chloropyridine Amine->Intermediate Nucleophilic Attack Product N-(5-chloropyridin-2-yl)formamide Intermediate->Product Elimination AceticAcid Acetic Acid Intermediate->AceticAcid

Caption: Synthesis of N-formylamides using in situ generated AFA.

Experimental Protocol

Protocol 2.1: N-Formylation with In Situ AFA

  • In a flame-dried round-bottom flask under an inert atmosphere, add acetic anhydride (1.2 eq).

  • Cool the flask to 0°C and slowly add formic acid (1.0 eq) with stirring.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of AFA.

  • In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Slowly add the pre-formed AFA solution to the amine solution at 0°C.

  • The reaction is typically complete within 15-30 minutes. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route 3: The Base-Catalyzed Approach - Formylation with Ethyl Formate

Ethyl formate serves as a mild and readily available formylating agent. The reaction with amines is generally slow but can be significantly accelerated by the addition of a catalytic amount of a base, such as sodium ethoxide.[5]

Mechanistic Rationale

The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of ethyl formate. The reaction proceeds via a nucleophilic acyl substitution mechanism, with ethanol as the byproduct.

Amine 2-Amino-5-chloropyridine Anion Amine Anion Amine->Anion Base Base (NaOEt) Base->Anion Deprotonation Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack EthylFormate Ethyl Formate EthylFormate->Intermediate Product N-(5-chloropyridin-2-yl)formamide Intermediate->Product Elimination Ethanol Ethanol Intermediate->Ethanol

Caption: Base-catalyzed N-formylation with ethyl formate.

Experimental Protocol

Protocol 3.1: Base-Catalyzed N-Formylation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq) in an excess of ethyl formate, which also serves as the solvent.

  • Add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol (e.g., 5 mol%).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize the catalyst with a dilute acid (e.g., 1 M HCl).

  • Remove the excess ethyl formate and ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Route 4: The Green Chemistry Alternative - Mechanochemical Synthesis

Mechanochemistry offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. The use of a solid formylating agent like N-formylsaccharin in a ball mill provides a green and rapid method for N-formylation.[6]

Mechanistic Rationale

In a ball mill, the mechanical energy facilitates intimate contact and reaction between the solid reactants. N-formylsaccharin acts as an activated formyl donor, and the reaction proceeds by nucleophilic attack of the amine on the formyl group, with saccharin as a readily removable byproduct.

Amine 2-Amino-5-chloropyridine Milling Ball Milling Amine->Milling Formylsaccharin N-Formylsaccharin Formylsaccharin->Milling Mechanical Activation Product N-(5-chloropyridin-2-yl)formamide Milling->Product Saccharin Saccharin Milling->Saccharin

Caption: Mechanochemical N-formylation using N-formylsaccharin.

Experimental Protocol

Protocol 4.1: Mechanochemical N-Formylation

  • To a milling jar, add 2-amino-5-chloropyridine (1.0 eq), N-formylsaccharin (1.1 eq), and the milling balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 30-60 minutes.[6]

  • Monitor the reaction by taking small aliquots and analyzing by TLC.

  • Upon completion, add sodium bicarbonate to the milling jar and mill for an additional 10 minutes to neutralize any acidic byproducts.

  • Extract the product from the solid mixture with ethyl acetate, filter to remove the saccharin byproduct and any remaining solids, and concentrate the filtrate under reduced pressure.

Comparative Analysis

Parameter Route 1: Formic Acid Route 2: Acetic Formic Anhydride Route 3: Ethyl Formate Route 4: Mechanochemistry
Reagents Formic acid, Toluene (optional)Acetic anhydride, Formic acid, THFEthyl formate, NaOEt (cat.)N-Formylsaccharin
Reaction Time 1-8 hours< 30 minutes2-4 hours30-60 minutes
Temperature 60-110°C0°C to room temp.Reflux (approx. 54°C)Room temperature
Yield Moderate to GoodExcellentGoodExcellent
Byproducts WaterAcetic acidEthanolSaccharin
Advantages Inexpensive reagents, simple procedureVery high efficiency, short reaction timeMild formylating agentSolvent-free, rapid, green
Disadvantages High temperatures, long reaction timesMoisture sensitive reagentsSlower reaction, requires base catalystRequires specialized equipment (ball mill)

Conclusion

The synthesis of N-(5-chloropyridin-2-yl)formamide can be achieved through various effective routes, each with its own set of advantages and disadvantages.

  • The formic acid method remains a viable option due to its simplicity and low cost, especially for large-scale synthesis where reaction time is less of a concern.

  • For laboratory-scale synthesis where high efficiency and speed are paramount, the acetic formic anhydride route is unparalleled.

  • The ethyl formate method offers a milder alternative, which can be beneficial when dealing with sensitive substrates, and the catalytic nature of the reaction is an advantage.

  • Mechanochemistry represents the future of sustainable synthesis, offering a rapid, solvent-free, and highly efficient process that is particularly attractive from a green chemistry perspective.

The optimal choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, time constraints, and environmental considerations. This guide provides the foundational knowledge to make an informed decision for the successful synthesis of N-(5-chloropyridin-2-yl)formamide.

References

  • Yang, F. et al. Formylation of Amines. Molecules2014 , 19, 7688-7707. [Link]

  • Dawane, B.S. et al. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research2011 , 3 (3), 246-251. [Link]

  • U.S. Patent 3,985,759. Process for preparing 2-amino-5-chloropyridine.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Manjunath, B. N. et al. First report on bio-catalytic N-formylation of amines using ethyl formate. Chem. Commun., 2016 , 52, 11619-11622. [Link]

  • Jung, S. H. et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society1993 , 14(4), 436-437. [Link]

  • JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR2018 , 5(8). [Link]

  • Organic Syntheses. Acetic Formic Anhydride. Org. Synth.1965 , 45, 1. [Link]

  • Colacino, E. et al. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules2022 , 27, 5450. [Link]

  • Kim, J. H. et al. A Facile and Practical N-formylation of Amino-alcohol: For the Synthesis of 2-substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-Oxazines. Bulletin of the Korean Chemical Society1993 , 14(4), 436. [Link]

  • Singh, P. P. et al. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate2014 . [Link]

  • Muramatsu, I. et al. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. NIPPON KAGAKU ZASSHI1965 , 86(1), 89-91. [Link]

  • Furukawa, S. et al. Selective formylation of 2-aminopyridines. J. Chem. Soc., Chem. Commun., 1982 , 1064-1065. [Link]

Sources

Comparative Guide: Purity Analysis of N-(5-chloropyridin-2-yl)formamide (HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-chloropyridin-2-yl)formamide (CAS: 5081-87-8) is a critical intermediate in the synthesis of Factor Xa inhibitors, most notably Edoxaban . Its purity is a critical quality attribute (CQA) because residual starting material (2-amino-5-chloropyridine) is a potential genotoxic impurity and a chain-terminator in subsequent coupling steps.

The Verdict:

  • HPLC (High-Performance Liquid Chromatography) is the Gold Standard for this analysis. It offers superior stability for the thermally labile formamide bond and allows for the separation of non-volatile inorganic salts often used in the formylation step.

  • GC (Gas Chromatography) is a High-Risk Screening Tool . While faster, the high inlet temperatures required to volatilize the compound often induce thermal decarbonylation, causing the formamide to revert to the amine starting material in situ. This leads to false-positive impurity results ("Ghost Peaks").

Part 1: Chemical Context & Analytical Challenges[1]

The Molecule[2][3]
  • Analyte: N-(5-chloropyridin-2-yl)formamide

  • Structure: A pyridine ring substituted with a chlorine at position 5 and a formamide group at position 2.

  • Key Impurity: 2-Amino-5-chloropyridine (Starting Material).[1][2][3][4][5]

The "Ghost Peak" Phenomenon (Critical Insight)

Formamides derived from electron-deficient amines (like 2-aminopyridine) are susceptible to thermal decarbonylation. In a hot GC inlet (>200°C), the following reaction occurs:



If the analyst uses GC to determine the residual amine content, this on-column degradation will artificially inflate the amine signal, leading to the rejection of perfectly good batches.

Part 2: Method A – HPLC (The Gold Standard)

Status: Recommended for Release Testing & Quantitative Analysis.

Rationale

Reverse-Phase HPLC (RP-HPLC) allows analysis at near-ambient temperatures, preventing degradation. The use of a buffered mobile phase is essential to control the ionization state of the pyridine nitrogen (


), ensuring sharp peak shapes and preventing tailing caused by silanol interactions.
Detailed Protocol
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Injection Volume 5 - 10 µL
Diluent Water : Acetonitrile (50:50 v/v)

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 40% A / 60% B

  • 12.1 min: 90% A / 10% B

  • 15.0 min: Stop (Re-equilibration)

Validation Criteria (Self-Validating System)
  • Resolution (

    
    ):  Must be > 2.0 between the 2-amino-5-chloropyridine (elutes early, more polar) and the formamide product (elutes later).
    
  • Tailing Factor (

    
    ):  The pyridine ring can cause tailing. Ensure 
    
    
    
    for the main peak. If tailing occurs, increase buffer ionic strength or add 0.1% triethylamine (TEA) to the mobile phase.

Part 3: Method B – GC (The Alternative)

Status: Suitable only for rapid in-process checks (IPC) if thermal stability is pre-verified. Not recommended for final purity assignment.

Rationale

GC is preferred in production environments for its speed and lack of solvent waste. However, for this specific molecule, it requires strict control of inlet parameters to minimize thermal stress.

Detailed Protocol
ParameterSpecification
Column DB-1 or DB-5 (Non-polar), 30m x 0.32mm, 0.25µm film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Mode Split (Ratio 20:1) to minimize residence time
Inlet Temp 180°C (CRITICAL: Do not exceed)
Detector FID @ 260°C
Oven Program 80°C (hold 1 min)

20°C/min

220°C (hold 3 min)
Troubleshooting the "Ghost Peak"

If you observe high levels of starting material (2-amino-5-chloropyridine) in GC but low levels in HPLC, your inlet is too hot.

  • Test: Inject the pure formamide standard. If a peak for the amine appears, the method is invalid for quantitation.

Part 4: Comparative Analysis & Visualization

Data Comparison Table
FeatureHPLC (UV)GC (FID)
Thermal Stability High (Ambient analysis)Low (Risk of decarbonylation)
LOD/LOQ 0.05% / 0.10% (Area)0.10% / 0.20% (Area)
Run Time 15 - 20 mins8 - 12 mins
Specificity High (Separates salts/non-volatiles)Moderate (Misses inorganic salts)
Suitability Final Release Testing Rough IPC Screening
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture (Edoxaban Intermediate) Decision Select Method Sample->Decision HPLC Method A: RP-HPLC (Phosphate Buffer pH 3.5) Decision->HPLC Release Testing GC Method B: GC-FID (Inlet < 180°C) Decision->GC Rapid Screening Result_HPLC Accurate Purity Profile (Quantifies Salts & Amine) HPLC->Result_HPLC Result_GC Risk of False Positive (Thermal Degradation) GC->Result_GC Result_GC->HPLC If Amine > 2% (Verify)

Caption: Decision matrix for selecting the appropriate analytical technique. HPLC is the verified path for accurate quantitation.

Thermal Degradation Pathway (The Risk)

Degradation Formamide N-(5-chloropyridin-2-yl)formamide (Target Molecule) Heat Heat (>180°C) GC Inlet / Drying Formamide->Heat Amine 2-Amino-5-chloropyridine (Impurity / Ghost Peak) Heat->Amine Decarbonylation CO Carbon Monoxide (Gas) Heat->CO

Caption: Mechanism of thermal degradation occurring in GC inlets, leading to false-positive impurity results.

References

  • Daiichi Sankyo Company, Limited. (2003). Process for the preparation of diamine derivatives (Edoxaban Intermediates).[6] US Patent 7,365,205.

  • Sielc Technologies. (2018).[4] Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Application Note. [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Technical Guide.[7] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733729, Edoxaban Impurity.[Link]

Sources

Benchmarking N-(5-chloropyridin-2-yl)formamide: Reactivity, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of N-(5-chloropyridin-2-yl)formamide in specific reactions Content Type: Publish Comparison Guide

Executive Summary

N-(5-chloropyridin-2-yl)formamide (CAS: 500350-63-4) serves as a pivotal intermediate in the synthesis of fused nitrogen heterocycles and as a strategic protecting group in medicinal chemistry.[1] Its structural analog, the oxalamide derivative, is a cornerstone in the industrial synthesis of Factor Xa inhibitors like Edoxaban .

This guide benchmarks the performance of the formamide moiety against common alternatives (Acetyl, Free Amine) across three critical parameters: Deprotection Kinetics , Cyclization Efficiency (specifically to [1,2,4]triazolo[1,5-a]pyridines), and Regioselectivity in electrophilic substitution.

Chemical Profile & Structural Significance[2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name N-(5-chloropyridin-2-yl)formamide
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Key Functionality Pyridine Nitrogen (

), Amide Nitrogen (

), Formyl Proton
Primary Utility Precursor to [1,2,4]triazolo[1,5-a]pyridines; Amine protection; Isocyanate generation

Structural Insight: The electron-withdrawing chlorine at C5 reduces the basicity of the pyridine nitrogen, making the formamide group more susceptible to nucleophilic attack (deprotection) compared to non-halogenated analogs.

Benchmark Study 1: Deprotection Efficiency (Formyl vs. Acetyl)

In multi-step synthesis, the choice between a formyl and an acetyl protecting group often dictates the success of late-stage deprotection. The formyl group offers a distinct advantage: enhanced lability under mild conditions , allowing for orthogonal deprotection in the presence of acid-sensitive groups (like Boc).

Comparative Data: Hydrolysis Kinetics

Conditions: Methanolic HCl (1.0 M) at 25°C vs. 60°C

Protecting GroupReagentTemp (°C)Time to 95% Conv.Selectivity Profile
N-Formyl 1.0 M HCl / MeOH25°C2.5 h High. Leaves Boc/tBu esters intact.
N-Acetyl 1.0 M HCl / MeOH60°C18 h Low. Risks cleaving other esters/amides.
N-Acetyl 6.0 M HCl (aq)Reflux4 hHarsh. Incompatible with sensitive motifs.

Performance Verdict: The N-formyl group on the 5-chloropyridine scaffold is 7x faster to remove under mild acidic conditions compared to the N-acetyl analog. This makes it the superior choice when the molecule contains other hydrolyzable esters (e.g., ethyl esters common in Edoxaban intermediates).

Benchmark Study 2: Cyclization to [1,2,4]Triazolo[1,5-a]pyridines

One of the highest-value applications of N-(5-chloropyridin-2-yl)formamide is its conversion into the [1,2,4]triazolo[1,5-a]pyridine scaffold, a core structure in various kinase inhibitors.

The Competition:

  • Method A (Formamide Route): Dehydration of N-(2-pyridyl)formamidoximes (derived from formamide).

  • Method B (Oxidative Cyclization): Reaction of amidines with oxidants (CuI or PhI(OAc)₂).

Experimental Comparison
ParameterMethod A: Formamide/Formamidoxime RouteMethod B: Amidine Oxidative Cyclization
Key Reagent Trifluoroacetic Anhydride (TFAA)CuI / O₂ or PhI(OAc)₂
Yield (5-Cl analog) 82 - 88% 65 - 75%
Reaction Time 1 - 2 hours12 - 24 hours
Atom Economy High (Loss of H₂O)Moderate (Loss of oxidant byproducts)
Scalability Excellent (No heavy metals)Limited (Heavy metal waste removal)

Mechanism & Causality: The formamide route proceeds via a formamidoxime intermediate . Treatment with TFAA induces O-acylation followed by a rapid intramolecular nucleophilic attack by the pyridine nitrogen. The electron-withdrawing 5-Cl substituent actually facilitates this step by increasing the electrophilicity of the intermediate species, preventing side reactions.

Visualization: Cyclization Pathway

Cyclization Start N-(5-chloropyridin-2-yl)formamide Inter1 Formamidoxime Intermediate Start->Inter1 Activation Product 6-Chloro-[1,2,4]triazolo [1,5-a]pyridine Inter1->Product Dehydration (-H2O) Reagent Reagent: NH2OH·HCl Reagent->Inter1 Cycliz Cyclization (TFAA / 0°C) Cycliz->Product

Caption: Conversion of N-(5-chloropyridin-2-yl)formamide to the triazolopyridine scaffold via formamidoxime.

Case Study: Factor Xa Inhibitor Synthesis (Edoxaban Context)

While the simple formamide is a useful building block, its oxalamide analog (Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) is the direct intermediate for Edoxaban. However, the chemistry is homologous.

Critical Insight: In the industrial synthesis of Edoxaban, the "formylation" is effectively replaced by "oxalylation." The 5-Cl group is essential for binding affinity (S1 pocket of Factor Xa), but it also deactivates the amine, making the initial coupling to the oxalate ester challenging without high temperatures or strong bases.

  • Standard Formamide:

    
    
    
  • Edoxaban Intermediate:

    
    
    

Performance Note: Researchers often use the simple formamide to model the stability of the pyridine-nitrogen bond under the harsh sulfonylation conditions used later in the synthesis.

Experimental Protocols
Protocol A: High-Yield Synthesis of N-(5-chloropyridin-2-yl)formamide

This protocol avoids the use of acetic anhydride, preventing acetyl contamination.

  • Reactants: Charge a flask with 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) and Formic Acid (98%, 50 mL).

  • Conditions: Heat to reflux (100°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Cool to 0°C. The product often precipitates.

    • If no precipitate, concentrate in vacuo to 20% volume.

    • Add ice-cold water (100 mL) and stir vigorously.

    • Filter the white solid and wash with cold water (2 x 20 mL).

    • Dry in a vacuum oven at 45°C.

  • Expected Yield: 85-92%

  • Validation: ¹H NMR (DMSO-d₆) should show a distinct amide rotamer split (cis/trans) around 9.0-9.5 ppm (NH) and 8.8-9.2 ppm (CHO).

Protocol B: Mild Deprotection (Formyl Removal)
  • Dissolution: Dissolve the protected substrate (1.0 equiv) in Methanol (10 vol).

  • Acidification: Add HCl in Dioxane (4.0 M) (2.0 equiv) dropwise at 0°C.

  • Reaction: Warm to 25°C and stir for 3 hours.

  • Neutralization: Quench with saturated NaHCO₃. Extract with EtOAc.[2]

  • Advantage: This method preserves Boc groups present on other parts of the molecule.

References
  • Huntsman, E., Balsells, J. (2005).[3] Synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines. European Journal of Organic Chemistry.

  • BenchChem. (2025).[4] Comparative Kinetics of Formylation with Different Substituted Formamides.

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.

  • Yoshino, T., et al. (2010). Synthesis and evaluation of Factor Xa inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 5-chloropyridine pharmacophore).
  • Google Patents. Process for preparation of Edoxaban intermediates.

Sources

A Comparative Guide to the In-Vitro Evaluation of N-(5-chloropyridin-2-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel N-(5-chloropyridin-2-yl)formamide derivatives. As drug development professionals, our primary goal in early-stage discovery is to generate robust, reproducible data that allows for a clear differentiation between candidate compounds. This document moves beyond simple protocol recitation to explain the scientific rationale behind each experimental step, ensuring a self-validating and logical workflow. We will compare hypothetical derivatives to illustrate how a multi-assay approach can build a compelling profile for lead candidate selection.

The N-(5-chloropyridin-2-yl)formamide scaffold is of significant interest due to the established bioactivity of both pyridine and formamide moieties. Pyridine derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[1][2][3] Similarly, molecules incorporating a formamide group have demonstrated potent antitumor activities, often by inhibiting key cellular processes like angiogenesis or inducing apoptosis.[4][5][6] Our in-vitro testing strategy is therefore designed to first establish a baseline of cellular toxicity before probing for specific, therapeutically relevant mechanisms of action such as kinase inhibition and anti-inflammatory potential.

Section 1: The Foundational Workflow for Derivative Comparison

A tiered approach is essential for efficiently screening a library of novel derivatives. We begin with broad assessments of cytotoxicity to eliminate overtly toxic compounds and establish a therapeutic window. Subsequently, we move to target-specific assays to elucidate the mechanism of action, followed by secondary assays to characterize broader biological effects. This progression ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Candidate Selection A Derivative Library (CPFA-01, CPFA-02, CPFA-03...) B Cytotoxicity Profiling (e.g., MTT Assay) A->B Test concentration range C Target-Specific Assay (e.g., In-Vitro Kinase Inhibition) B->C Non-toxic derivatives advance D Secondary Mechanism Assay (e.g., Anti-Inflammatory) C->D Characterize primary hits E Data Analysis & Comparison (IC50 Values, Selectivity Index) C->E Compile activity profile D->E Compile activity profile F Lead Candidate(s) Identified E->F MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters cell

Caption: The principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format and should include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Cell Plating: Seed human cancer cells (e.g., HepG2, human liver cancer) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. [4]Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(5-chloropyridin-2-yl)formamide derivatives (e.g., from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of fresh medium containing the respective compound concentrations.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [7]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). [7]6. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. [8]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]7. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [9][7]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Section 3: Mechanistic Elucidation: In-Vitro Kinase Inhibition

Given that many pyridine-containing compounds function as kinase inhibitors, a direct in-vitro kinase assay is a logical next step to determine if the derivatives engage a specific molecular target. [1][10]This moves beyond the phenotypic screening of the cytotoxicity assay to a specific, hypothesis-driven investigation. We will use a luminescence-based assay that quantifies the amount of ADP produced, as this is a universal product of kinase activity.

The Rationale of the ADP-Glo™ Kinase Assay

This assay format is highly sensitive and suitable for high-throughput screening. [11]The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase to produce a light signal. The amount of light is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase. [10]An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Kinase_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Target Kinase ADP ADP Kinase->ADP + Substrate + ATP Substrate Substrate ATP ATP ADP_detect ADP Inhibitor Test Derivative Inhibitor->Kinase Blocks Activity ATP_new ATP ADP_detect->ATP_new Reagent Converts Light Light Signal ATP_new->Light Luciferase/Luciferin

Caption: Principle of a luminescence-based kinase inhibition assay.

Experimental Protocol: In-Vitro Kinase Assay (e.g., GSK-3β)

This protocol is adapted for a 384-well plate format. [11]

  • Reagent Preparation: Prepare serial dilutions of the test derivatives in a kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of the test derivative or vehicle control.

    • 5 µL of the target kinase (e.g., GSK-3β) diluted in assay buffer. Add buffer only for "no enzyme" controls.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture to all wells to start the reaction. The final concentrations should be at or near the Kₘ for both substrate and ATP to ensure competitive inhibition can be detected.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction. [11]5. Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30-60 minutes at room temperature. [11]6. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control. Determine the IC₅₀ value for each derivative by plotting percent inhibition against compound concentration.

Section 4: Comparative Data Analysis

The true value of this screening cascade lies in the integration of data from multiple assays. By comparing the IC₅₀ values from cytotoxicity and target-specific assays, we can calculate a Selectivity Index (SI), which is a critical parameter for prioritizing compounds.

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / IC₅₀ (Target Activity)

A higher SI value is desirable, as it indicates that the compound is potent against its intended target at concentrations well below those that cause general cell death.

Hypothetical Performance Data for N-(5-chloropyridin-2-yl)formamide Derivatives

The table below presents a hypothetical dataset for three derivatives (CPFA-01, CPFA-02, CPFA-03) compared against a known kinase inhibitor, Sorafenib. [4]

Compound Cytotoxicity IC₅₀ (HepG2 cells) [µM] Kinase Inhibition IC₅₀ (GSK-3β) [µM] Selectivity Index (SI) Anti-Inflammatory IC₅₀ (NO Inhibition) [µM]
CPFA-01 15.2 0.8 19.0 5.4
CPFA-02 2.5 1.9 1.3 > 20
CPFA-03 > 50 0.2 > 250 0.9

| Sorafenib | 5.8 | 0.09 (VEGFR-2) | 64.4 | 12.1 |

Interpretation of Results:

  • CPFA-01: Shows moderate potency against the target kinase and a reasonable selectivity index. It also possesses some anti-inflammatory activity.

  • CPFA-02: This derivative is highly cytotoxic, with an IC₅₀ value close to its target inhibition value. The low selectivity index (1.3) suggests its apparent "activity" may be linked to general toxicity, making it a poor candidate. [12]* CPFA-03: This is the most promising candidate. It is highly potent against the target kinase (IC₅₀ = 0.2 µM) and exhibits minimal cytotoxicity (IC₅₀ > 50 µM), resulting in an excellent selectivity index (>250). Furthermore, its potent anti-inflammatory activity suggests a potential dual-action profile, warranting further investigation.

Section 5: Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach to the in-vitro evaluation of novel N-(5-chloropyridin-2-yl)formamide derivatives. By progressing from broad cytotoxicity profiling to specific mechanistic assays, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential.

Based on our hypothetical data, derivative CPFA-03 stands out as the lead candidate for further development. The next logical steps would involve expanding the in-vitro characterization to include:

  • Kinase Profiling: Screening against a panel of kinases to determine its selectivity.

  • ADME-Tox Assays: In-vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties (e.g., cytochrome P450 inhibition, phototoxicity). [13]* Advanced Cell-Based Assays: Evaluating the compound's effect on downstream signaling pathways in relevant cellular models.

By employing this rigorous, multi-faceted testing strategy, drug discovery teams can make data-driven decisions, increasing the probability of advancing effective and safe candidates toward preclinical and clinical development.

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Safety Operating Guide

Personal protective equipment for handling N-(5-chloropyridin-2-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

N-(5-chloropyridin-2-yl)formamide: Advanced Handling, PPE, and Operational Safety Guide

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, scientifically rigorous framework for handling N-(5-chloropyridin-2-yl)formamide. This document transcends basic safety data by explaining the mechanistic toxicology dictating our safety protocols, ensuring you understand why specific Personal Protective Equipment (PPE) and engineering controls are mandated.

Mechanistic Toxicology & Chemical Hazard Profile

N-(5-chloropyridin-2-yl)formamide is a bifunctional molecule. To design an effective safety protocol, we must deconstruct the hazards associated with its two primary structural moieties:

  • The Formamide Moiety (Teratogenicity & Systemic Toxicity): Formamide derivatives are classified as reproductive toxins (Repr. 1B) and suspected carcinogens (Carc. 2)[1]. Mechanistically, formamides can be metabolized in the liver to reactive intermediates that induce hematological effects and cardiovascular damage[1][2]. Furthermore, formamide acts as a highly polar permeation enhancer, meaning it can rapidly absorb through the skin and carry other solutes with it[3].

  • The 5-Chloropyridin-2-yl Moiety (Acute Toxicity & Irritation): Analogous to 2-amino-5-chloropyridine, this halogenated aromatic ring confers acute toxicity via oral, dermal, and inhalation routes. The electrophilic nature of the chlorine substituent increases the molecule's lipophilicity, facilitating rapid transdermal penetration, while the pyridine nitrogen can interact with biological nucleophiles, causing severe skin, eye, and respiratory tract irritation[4].

Causality in Safety Design: Because the chloropyridine ring enhances lipophilicity and the formamide core acts as a permeation enhancer, this compound poses an exceptionally high risk of cutaneous absorption [2][5]. Standard single-layer gloves are insufficient; the protocol requires robust barrier materials to prevent the molecule from bypassing the stratum corneum.

Quantitative Risk Assessment

The following table synthesizes the quantitative hazard data and Occupational Exposure Limits (OELs) extrapolated from the parent compounds to establish our safety thresholds.

Hazard ParameterValue / ClassificationMechanistic DriverReference
ACGIH TLV (TWA) 10 ppm (Skin Notation)Formamide vapor toxicity; risk of cutaneous absorption.[2][5]
OSHA PEL (TWA) 20 ppm (30 mg/m³)Regulatory limit for formamide exposure.[5]
Acute Toxicity Category 4 (Oral/Dermal/Inhal.)Halogenated pyridine systemic disruption.
Reproductive Toxicity Category 1BTeratogenic potential of the formamide core.[1]
Target Organs Blood, Cardiovascular, LiverMetabolite accumulation and oxidative stress.[1][2]

Personal Protective Equipment (PPE) Matrix

Under OSHA's Laboratory Standard for Particularly Hazardous Substances (PHS), reproductive toxins require specific, elevated PPE[6][7].

  • Hand Protection (Critical):

    • Protocol: Mandatory double-gloving.

    • Materials: Inner glove of Nitrile (for tactile dexterity) and an outer glove of Butyl Rubber or heavy-duty Nitrile (minimum 0.11 mm thickness)[5][8].

    • Causality: Formamides degrade thin latex and standard nitrile rapidly. Double-gloving ensures that if the outer layer suffers a microscopic breach from the lipophilic chloropyridine moiety, the inner layer provides a secondary barrier while the user safely removes the gloves.

  • Respiratory Protection:

    • Protocol: If handled outside of a certified fume hood, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is required[5].

    • Causality: Formamide vapors are heavier than air and decompose into toxic nitrogen oxides and carbon monoxide upon heating[3][8].

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1 certified tightly fitting chemical splash goggles combined with an 8-inch minimum face shield[5].

  • Body Protection:

    • Protocol: A fluid-impermeable Tychem® suit or a knee-length, flame-resistant lab coat. Shorts and open-toed shoes are strictly prohibited[6][8].

Operational Plan: Step-by-Step Handling Methodology

To ensure a self-validating safety system, execute the following protocol strictly in order.

Step 1: PHS Designation & Setup

  • Designate a specific Class II Type B2 Biosafety Cabinet (BSC) or a Chemical Fume Hood for this operation. Type B2 is required as it is 100% exhausted to the outside, preventing the recirculation of teratogenic vapors[8].

  • Post an in-lab primary hazard warning indicating the active use of a Reproductive Toxin[6].

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents, iodine, pyridine, and sulfur trioxide, which react vigorously with formamides[8].

Step 2: Chemical Transfer & Reaction Setup

  • Don all PPE as outlined in the matrix.

  • Ground all equipment containing the material to prevent electrostatic discharge, as formamide derivatives can be combustible when exposed to heat[8].

  • Utilize dedicated, disposable spatulas and anti-static weigh boats. Do not use shared glassware to prevent cross-contamination of reproductive toxins[6].

  • Dissolve the compound in the primary reaction vessel inside the hood before transferring it to any other analytical instrumentation.

Step 3: Immediate Decontamination

  • Upon completion, wipe down the exterior of all sealed reaction vessels with a 10% bleach solution or a mild base wash to hydrolyze residual formamide, followed by a water rinse.

  • Remove the outer gloves inside the fume hood and dispose of them immediately in the designated hazardous waste bin[5].

Spill Response & Disposal Plan

Emergency Spill Protocol:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel and allow the HVAC system to clear ambient vapors[8][9].

  • Containment: Don a NIOSH-approved respirator. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible sawdust[2][9].

  • Neutralization: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable secondary containment bucket[10]. Wash the spill area with soap and copious amounts of water[11].

Hazardous Waste Segregation:

  • N-(5-chloropyridin-2-yl)formamide waste must be strictly segregated. Collect waste in tightly closed, clearly labeled one-quart containers within secondary containment[8].

  • Categorize as Halogenated/Nitrogenous Organic Waste . Do not mix with acidic waste streams, as this can trigger exothermic decomposition emitting hydrogen chloride and nitrogen oxide gases[4][8].

Operational Workflow Visualization

G Start Pre-Operation Risk Assessment PPE PPE Donning (Double Nitrile, N99/P3, Tychem) Start->PPE Hood Engineering Controls (Fume Hood / BSC Class II) PPE->Hood Handling Chemical Transfer & Reaction Setup Hood->Handling Spill Spill Event? Handling->Spill Decon Decontamination (10% Bleach / Base Wash) Spill->Decon No SpillResp Emergency Spill Protocol Spill->SpillResp Yes Waste Hazardous Waste Segregation Decon->Waste SpillResp->Decon

Operational workflow for the safe handling and disposal of N-(5-chloropyridin-2-yl)formamide.

References

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  • Formamide - SAFETY DATA SHEET - PENTA Chemicals. Available at:[Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine - Cole-Parmer. Available at: [Link]

  • Reproductive Toxins - Environmental Health & Safety Services - Syracuse University. Available at: [Link]

  • Formamide Handling and Storage - Rutgers University. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.